molecular formula C22H30N6O3S2 B12412775 Thiosildenafil-d3

Thiosildenafil-d3

Cat. No.: B12412775
M. Wt: 493.7 g/mol
InChI Key: LJUBVCQVNMLSTQ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiosildenafil-d3 is a useful research compound. Its molecular formula is C22H30N6O3S2 and its molecular weight is 493.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N6O3S2

Molecular Weight

493.7 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione

InChI

InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)/i3D3

InChI Key

LJUBVCQVNMLSTQ-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Thiosildenafil-d3. This compound is the deuterated form of Thiosildenafil, a structural analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2] The replacement of three hydrogen atoms with deuterium in the methylpiperazinyl group makes it a valuable tool in metabolic studies and as an internal standard for quantitative analysis.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, with comparative data for its non-deuterated counterpart, Thiosildenafil, where available.

PropertyThis compoundThiosildenafil
CAS Number 1216671-11-2[4][5]479073-79-5[6][7]
Molecular Formula C₂₂H₂₇D₃N₆O₃S₂[5]C₂₂H₃₀N₆O₃S₂[6][7]
Molecular Weight 493.66 g/mol [5]490.64 g/mol [1][7]
Appearance -Pale Yellow Solid[1][7]
Melting Point -172-174°C[1][7]
Solubility -Chloroform, DMF (16 mg/ml), DMSO (5 mg/ml)[7][8]
IUPAC Name 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione[6]

Chemical Structure and Core Moieties

This compound possesses a complex heterocyclic structure. Its core is a pyrazolo[4,3-d]pyrimidine-7-thione moiety. The key structural difference from Sildenafil is the substitution of the carbonyl oxygen with a sulfur atom, creating a thione group.[9] The deuteration is located on the N-methyl group of the piperazine ring.

The primary functional groups are:

  • Pyrazolopyrimidinethione core: A bicyclic aromatic system responsible for the fundamental pharmacological activity.

  • Ethoxyphenyl group: An ethoxy group attached to a phenyl ring, which is in turn linked to the pyrazolopyrimidinethione core.

  • Sulfonylpiperazinyl group: A sulfonyl group connects the phenyl ring to a piperazine ring.

  • Deuterated N-methyl group: A methyl group, where the three hydrogen atoms are replaced by deuterium, is attached to the distal nitrogen of the piperazine ring.

Key Structural Moieties of this compound

Experimental Protocols

Hypothetical Synthesis Workflow

G A Ethoxybenzoic Acid Derivative B Chlorosulfonation A->B C Sulfonyl Chloride Intermediate B->C E Condensation C->E D N-(methyl-d3)-piperazine D->E F Substituted Phenylsulfonamide E->F H Coupling & Cyclization F->H G Pyrazole Precursor G->H I Sildenafil-d3 Analog H->I J Thionation I->J K This compound J->K

Hypothetical Synthesis Workflow for this compound
Analytical Workflow

The identification and characterization of this compound in various matrices, such as dietary supplements, would typically involve a multi-step analytical process.[9] This process begins with sample preparation, followed by chromatographic separation and subsequent detection and structural elucidation using mass spectrometry and NMR.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Extraction (e.g., with 95% ethanol) B Filtration A->B C Concentration B->C D HPLC Separation (C18 column) C->D E UV-Vis Detection (Diode Array) D->E F LC/MS/MS Analysis (Structure Confirmation) D->F G NMR Spectroscopy (Definitive Structure Elucidation) F->G

Analytical Workflow for this compound Identification

Mechanism of Action: Signaling Pathway

As a structural analog of Sildenafil, Thiosildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[2][7] The mechanism of action involves the enhancement of the nitric oxide (NO) signaling pathway.[11] In response to sexual stimulation, NO is released and activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[12][13] cGMP induces smooth muscle relaxation and vasodilation.[14] PDE5 is the enzyme responsible for the degradation of cGMP.[14] By inhibiting PDE5, Thiosildenafil leads to elevated cGMP levels, prolonging the vasodilatory effect.[11][12]

G cluster_cell Smooth Muscle Cell GC Guanylate Cyclase cGMP cGMP GC->cGMP activates GTP GTP GTP->GC converts PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP NO Nitric Oxide (NO) (from nerve endings) NO->GC Thiosildenafil_d3 This compound Thiosildenafil_d3->PDE5 inhibits

NO/cGMP Signaling Pathway and Role of this compound

References

An In-depth Technical Guide on the Core Mechanism of Action of Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosildenafil-d3 is a deuterated analog of Thiosildenafil, which itself is a structural analog of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to a lack of direct studies on this compound, this guide infers its mechanism of action based on the established pharmacology of Sildenafil, the structural characteristics of Thiosildenafil, and the known effects of deuteration on the pharmacokinetics and pharmacodynamics of related compounds. The core mechanism of action is proposed to be the selective inhibition of cGMP-specific phosphodiesterase type 5, leading to enhanced smooth muscle relaxation and vasodilation in response to nitric oxide signaling. This document provides a detailed overview of the underlying signaling pathway, inferred pharmacological properties, and the standard experimental protocols used to characterize such compounds.

Introduction

Sildenafil, the first orally active selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction and has also been approved for pulmonary arterial hypertension.[1][2] Its success has spurred the development of numerous analogs. Thiosildenafil is one such analog where the carbonyl oxygen of the pyrimidinone ring of Sildenafil is replaced by a sulfur atom.[3][4] this compound is a variant of Thiosildenafil that has been isotopically labeled with deuterium at a specific position. While empirical data on this compound is not publicly available, its mechanism of action can be reliably inferred. This guide synthesizes the current understanding of PDE5 inhibition and the implications of thionation and deuteration to provide a comprehensive technical overview of the putative mechanism of this compound.

The Nitric Oxide/cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of smooth muscle relaxation in vascular tissues, including the corpus cavernosum of the penis, is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6]

  • Initiation: In response to sexual stimulation, neuronal and endothelial cells release nitric oxide (NO).[5]

  • Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6]

  • Effector Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).

  • Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This vasodilation increases blood flow.[7]

  • Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation.[8]

This compound, as an analog of Sildenafil, is expected to act as a competitive inhibitor of PDE5. By binding to the catalytic site of PDE5, it prevents the hydrolysis of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the NO-mediated vasodilatory signal.[1][5] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather enhance the natural response to NO stimulation.[5]

signaling_pathway cluster_pre Presynaptic Nerve Terminal / Endothelium cluster_post Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Synthase NO Synthase Sexual Stimulation->NO Synthase NO NO NO Synthase->NO produces L-Arginine L-Arginine L-Arginine->NO Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Ca2+ Reduction Decrease in intracellular Ca2+ PKG->Ca2+ Reduction Relaxation Smooth Muscle Relaxation Ca2+ Reduction->Relaxation GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Thiosildenafil_d3 This compound Thiosildenafil_d3->PDE5 inhibits

Figure 1. The Nitric Oxide/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Inferred Pharmacological Properties of this compound
3.1. Thiosildenafil (the Non-deuterated Analog)

Thiosildenafil is structurally analogous to Sildenafil, with the primary difference being the substitution of a sulfur atom for the oxygen atom in the pyrimidinone ring. This substitution classifies it as a thio-analog. Based on structure-activity relationships, Thiosildenafil is presumed to retain the PDE5 inhibitory activity of Sildenafil.[3] The biological characteristics of Thiosildenafil have not been extensively reported in peer-reviewed literature, as it has primarily been identified as an undeclared adulterant in herbal supplements.[4][9]

3.2. The Role of Deuteration (the "-d3" Moiety)

Deuterium is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at specific molecular positions can alter the pharmacokinetic and, in some cases, the pharmacodynamic properties of a drug. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes.

A study on a deuterated Sildenafil analog, D5-ethoxy-Sildenafil, provides insight into the potential effects of deuteration on this compound.

Table 1: Comparison of Sildenafil and a Deuterated Analog (D5-ethoxy-Sildenafil)

Compound PDE5 IC50 (nmol/L) PDE6 IC50 (nmol/L) Selectivity Ratio (PDE6 IC50 / PDE5 IC50) Corpus Cavernosum Relaxation ED50 (nmol/L)
Sildenafil 9 Not specified ~9-fold (from text) 245
D5-ethoxy-Sildenafil 6 Not specified ~18-fold (2x higher than Sildenafil) 85

Data extracted from a study comparing Sildenafil and its deuterated derivatives.[10]

The data in Table 1 indicates that deuteration of the ethoxy group of Sildenafil resulted in:

  • Increased Potency: A lower IC50 value for PDE5 inhibition (6 nM vs. 9 nM).[10]

  • Enhanced Selectivity: A two-fold increase in selectivity for PDE5 over PDE6.[10]

  • Improved Efficacy: A significantly lower ED50 value for relaxing rabbit corpus cavernosum strips, indicating greater efficacy in the target tissue.[10]

While the exact position of the "d3" in this compound is not specified, if it is in a metabolically active site, similar enhancements in potency, selectivity, and metabolic stability could be anticipated.

Standardized Experimental Protocols for Characterization

The characterization of a novel PDE5 inhibitor like this compound would involve a series of standardized in vitro experiments to determine its potency, selectivity, and efficacy.

4.1. In Vitro PDE5 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5 and other PDE isozymes for selectivity profiling.

  • Principle: Recombinant human PDE5 is incubated with its substrate, cGMP, in the presence of varying concentrations of the test compound. The amount of cGMP hydrolyzed to 5'-GMP is then quantified.

  • Methodology:

    • Enzyme and Substrate Preparation: Purified recombinant human PDE5 enzyme is prepared in an appropriate assay buffer. A solution of cGMP, often radiolabeled ([³H]-cGMP) or fluorescently labeled, is also prepared.[11]

    • Compound Dilution: this compound is serially diluted to create a range of concentrations.

    • Incubation: The PDE5 enzyme is incubated with the various concentrations of this compound for a defined period at 37°C. The enzymatic reaction is initiated by the addition of the cGMP substrate.[11]

    • Reaction Termination: The reaction is stopped, often by boiling or the addition of a stop solution.

    • Product Quantification: The amount of hydrolyzed product (e.g., [³H]-5'-GMP) is measured. In radiolabeled assays, this involves separation of the product from the substrate via chromatography, followed by scintillation counting.[11] Non-radioactive methods may use fluorescence polarization or colorimetric detection of the phosphate released after subsequent cleavage of 5'-GMP by a 5'-nucleotidase.

    • Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

4.2. In Vitro Smooth Muscle Relaxation Assay

This assay assesses the functional effect of the compound on the target tissue.

  • Objective: To determine the efficacy of this compound in inducing smooth muscle relaxation in corpus cavernosum tissue, typically reported as the half-maximal effective concentration (ED50).

  • Principle: Strips of corpus cavernosum tissue are mounted in an organ bath, pre-contracted with an alpha-agonist, and then exposed to increasing concentrations of the test compound to measure relaxation.

  • Methodology:

    • Tissue Preparation: Strips of corpus cavernosum tissue (typically from rabbits or humans) are dissected and mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[9][12]

    • Tension Measurement: The tissue strips are connected to isometric force transducers to record changes in muscle tension.[9]

    • Pre-contraction: The tissues are pre-contracted with a substance like phenylephrine to induce a stable, tonic contraction.[11][12]

    • Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath. To mimic the physiological conditions of NO release, the relaxation response is often measured in the presence of electrical field stimulation (EFS) of intrinsic nerves.[11]

    • Data Recording: The relaxation of the smooth muscle is recorded as a percentage decrease from the pre-contracted tension.

    • Data Analysis: A concentration-response curve is generated, and the ED50 value is calculated.

experimental_workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Development pde_assay PDE Enzyme Inhibition Assay selectivity Selectivity Profiling (vs. other PDE isozymes) pde_assay->selectivity ic50 Determine IC50 (Potency) pde_assay->ic50 tissue_assay Corpus Cavernosum Relaxation Assay ed50 Determine ED50 (Efficacy) tissue_assay->ed50 pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) ic50->pk_studies pd_studies Pharmacodynamic Studies (In Vivo Efficacy) ed50->pd_studies toxicology Toxicology Studies pk_studies->toxicology pd_studies->toxicology start This compound (Test Compound) start->pde_assay start->tissue_assay

Figure 2. A generalized experimental workflow for the characterization of a novel PDE5 inhibitor like this compound.

Conclusion

The mechanism of action of this compound is inferred to be the selective inhibition of cGMP-specific phosphodiesterase type 5. Structurally, as a thio-analog of Sildenafil, it is expected to bind to the catalytic site of PDE5, preventing the degradation of cGMP and thereby potentiating NO-dependent vasodilation. The inclusion of deuterium ("d3") may enhance its pharmacological profile by altering its metabolic stability, potentially leading to increased potency and selectivity, as has been observed with other deuterated Sildenafil analogs. Definitive characterization of this compound requires empirical validation through the standardized in vitro and in vivo experimental protocols outlined in this guide.

References

understanding Thiosildenafil-d3 as a sildenafil analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Sildenafil Analog for Analytical and Research Applications

Abstract

Thiosildenafil-d3 is the deuterated form of Thiosildenafil, a thionated analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, its relationship to Sildenafil, proposed synthesis, and its primary application as an internal standard in analytical methodologies. This guide also details the pharmacological context of PDE5 inhibition and provides hypothetical experimental protocols for the synthesis and analysis of this compound, based on established methods for analogous compounds.

Introduction

Sildenafil, the active ingredient in Viagra®, was a groundbreaking development in the treatment of erectile dysfunction. Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow.

The widespread use of sildenafil has led to the emergence of numerous undeclared analogs in unregulated products. Thiosildenafil is one such analog, where the oxygen atom of the pyrimidinone ring in sildenafil is replaced by a sulfur atom. This structural modification is expected to retain the pharmacological activity of the parent compound. For analytical purposes, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. This compound, with three deuterium atoms incorporated into the N-methyl group of the piperazine ring, serves this critical role.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of Sildenafil, Thiosildenafil, and this compound is presented in Table 1. The structural similarity between sildenafil and thiosildenafil is evident, with the primary difference being the substitution of a carbonyl group with a thiocarbonyl group. This change results in an increased molecular weight for thiosildenafil. This compound has a further increased molecular weight due to the inclusion of three deuterium atoms.

PropertySildenafilThiosildenafilThis compound
Molecular Formula C22H30N6O4SC22H30N6O3S2C22H27D3N6O3S2
Molecular Weight 474.58 g/mol 490.64 g/mol 493.66 g/mol
Structure 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione5-[2-ethoxy-5-(4-trideuteriomethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
CAS Number 139755-83-2479073-79-51216671-11-2

Sildenafil Signaling Pathway and the Role of Analogs

Sildenafil and its analogs exert their pharmacological effects by intervening in the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to vasodilation in various tissues, including the corpus cavernosum of the penis.

The sequence of events is as follows:

  • Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the penis.

  • Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). This leads to a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle of the corpus cavernosum.

  • Erection: The relaxation of smooth muscle allows for increased blood flow into the penis, leading to an erection.

  • PDE5-mediated Degradation: The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE5.

Sildenafil, and by extension Thiosildenafil, act as competitive inhibitors of PDE5. By binding to the active site of the enzyme, they prevent the degradation of cGMP, thereby prolonging its vasodilatory effects.

sildenafil_pathway cluster_stimulation Initiation cluster_cellular Cellular Signaling cluster_inhibition Regulation Sexual Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP Inactive GMP cGMP->GMP PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection PDE5 PDE5 Sildenafil Sildenafil / Thiosildenafil Sildenafil->PDE5 inhibits

Figure 1: Sildenafil/Thiosildenafil mechanism of action.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process, beginning with the synthesis of the sildenafil core structure, followed by a thionation step, and finally, the introduction of the deuterated methyl group.

Step 1: Synthesis of Sildenafil

The synthesis of sildenafil is well-documented and typically involves the reaction of 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine.

Step 2: Thionation of Sildenafil

The conversion of the carbonyl group in the pyrimidinone ring of sildenafil to a thiocarbonyl group to yield Thiosildenafil can be achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10) in an appropriate solvent like toluene or pyridine.

  • Reaction: Sildenafil is dissolved in dry toluene, and Lawesson's reagent (1.1 equivalents) is added. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of N-(trideuteriomethyl)piperazine

The deuterated building block can be synthesized by reacting piperazine with a deuterated methylating agent, such as trideuteriomethyl iodide (CD3I) or trideuteriomethyl triflate (CD3OTf), in the presence of a base.

  • Reaction: Piperazine is dissolved in a suitable solvent like acetonitrile, and a base such as potassium carbonate is added. Trideuteriomethyl iodide is then added dropwise, and the reaction is stirred at room temperature overnight. The solvent is evaporated, and the product is isolated and purified.

Step 4: Final Assembly to this compound

The final step involves the coupling of the thionated sildenafil precursor with N-(trideuteriomethyl)piperazine. This would typically involve reacting 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione with the deuterated piperazine derivative.

synthesis_workflow cluster_sildenafil Sildenafil Core Synthesis cluster_thionation Thionation cluster_deuteration Deuterated Moiety Synthesis cluster_final Final Product A Pyrazolo-pyrimidinone Precursor B Chlorosulfonation A->B C Sildenafil (non-deuterated) B->C D Thiosildenafil C->D Lawesson's Reagent H This compound D->H E Piperazine G N-(trideuteriomethyl)piperazine E->G F CD3I F->G G->H

Figure 2: Proposed synthetic workflow for this compound.
Analytical Method: LC-MS/MS for Quantification

This compound is primarily used as an internal standard for the quantification of Thiosildenafil in biological matrices. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this application.

Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

A general set of LC-MS/MS parameters, adaptable for specific instrumentation, is provided in Table 2.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Thiosildenafil: m/z 491.2 → [Fragment ion] this compound: m/z 494.2 → [Fragment ion]

Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) would need to be determined by direct infusion of the analytes into the mass spectrometer to identify the most stable and abundant product ions.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC Separation (C18 Column) F->G H ESI Ionization (Positive Mode) G->H I Mass Spectrometry (MRM Detection) H->I J Peak Integration I->J K Ratio of Analyte to IS J->K L Quantification via Calibration Curve K->L M Final Concentration L->M

Figure 3: Analytical workflow for Thiosildenafil quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of its non-deuterated counterpart, Thiosildenafil, in complex biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and analysis. The structural and pharmacological similarity of Thiosildenafil to Sildenafil underscores the importance of robust analytical methods to detect and quantify such analogs in various samples, from dietary supplements to clinical and forensic specimens. The proposed synthetic and analytical methodologies in this guide, while based on established principles for similar compounds, provide a strong foundation for researchers working with this and other sildenafil analogs. Further research to establish specific pharmacological profiles and to develop and validate dedicated analytical protocols is warranted.

Thiosildenafil-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiosildenafil-d3, a deuterated analog of Thiosildenafil. Thiosildenafil itself is an analog of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This document summarizes its chemical properties, and based on the extensive research on its parent compounds, elucidates its probable mechanism of action, relevant signaling pathways, and applicable experimental protocols for its analysis.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart, Thiosildenafil, are presented below for clear reference and comparison.

PropertyThis compoundThiosildenafil
CAS Number 1216671-11-2[1][2]479073-79-5[3][4]
Molecular Formula C22H27D3N6O3S2[2]C22H30N6O3S2[3][4]
Molecular Weight 493.66 g/mol [2]490.64 g/mol [4]
Synonyms 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[3]

Presumed Mechanism of Action

Thiosildenafil is a structural analog of Sildenafil, with the key difference being the substitution of a sulfur atom for the oxygen atom in the carbonyl group of the pyrimidinone ring.[5] Given this structural similarity, Thiosildenafil and its deuterated form, this compound, are presumed to share the same primary mechanism of action as Sildenafil: the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[4][6][7]

PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, this compound would lead to an accumulation of cGMP. This, in turn, amplifies the nitric oxide (NO) signaling pathway, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[8]

Signaling Pathways

The signaling cascades influenced by Sildenafil are well-documented and are considered highly relevant to this compound. These pathways are critical in understanding its potential therapeutic effects and off-target activities.

Sildenafil's primary pathway involves the amplification of the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cGMP cascade.[8][9] Sexual stimulation leads to the release of NO, which activates sGC to produce cGMP. Sildenafil prevents the breakdown of cGMP by PDE5, leading to prolonged smooth muscle relaxation.

NO_cGMP_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC sGC (soluble Guanylate Cyclase) NO Release->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation GMP GMP PDE5->GMP degrades cGMP to This compound This compound This compound->PDE5 inhibits

Figure 1: NO/cGMP Signaling Pathway Inhibition by this compound.

Research has also demonstrated that sildenafil can stimulate the expression of other gaseous monoxide-generating enzymes, namely heme oxygenase-1 (HO-1) and inducible nitric oxide synthase (iNOS), through distinct signaling pathways.[9] The induction of iNOS contributes to cardioprotective effects.[10]

Sildenafil_iNOS_Pathway Sildenafil Sildenafil (this compound) sGC sGC Sildenafil->sGC activates cGMP cGMP sGC->cGMP iNOS_expression iNOS Expression cGMP->iNOS_expression Cardioprotection Delayed Preconditioning (Cardioprotection) iNOS_expression->Cardioprotection

Figure 2: Sildenafil-induced iNOS-dependent cardioprotective pathway.

Furthermore, sildenafil has been shown to modulate autophagy in the spinal cord through the eNOS-NO-AMPK-mTOR signaling pathway, suggesting potential neuroprotective roles.[11]

Sildenafil_Autophagy_Pathway Sildenafil Sildenafil (this compound) eNOS p-eNOS Sildenafil->eNOS enhances NO NO eNOS->NO AMPK p-AMPK NO->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Figure 3: Sildenafil-mediated autophagy signaling pathway.

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and identification of thiosildenafil analogs from complex matrices, such as dietary supplements. These methods can be adapted for the analysis of this compound in various research contexts.

Sample Extraction

Objective: To extract thiosildenafil analogs from a solid matrix.

Methodology:

  • Accurately weigh the sample material (e.g., contents of a capsule).

  • Add a suitable organic solvent. Methanol or 95% ethanol have been shown to be effective.[5]

  • Subject the mixture to ultrasonic shaking at room temperature for approximately 30 minutes to ensure thorough extraction.[5]

  • Filter the mixture to separate the soluble extract from the solid matrix.

  • The resulting filtrate can be used for further analysis or purification.

Isolation and Purification by Thin Layer Chromatography (TLC)

Objective: To isolate the compound of interest from the crude extract.

Methodology:

  • Spot a portion of the filtrate onto a silica gel 60 F254 TLC plate.

  • Develop the plate using an appropriate solvent system, such as chloroform: 95% ethanol (9:1, v/v).[5]

  • Visualize the separated spots under UV light at 254 nm.

  • Scrape the suspected spot corresponding to the thiosildenafil analog from the TLC plate.

  • Extract the compound from the silica gel using a solvent like 95% ethanol with ultrasonic shaking.

  • Dry the extract and attempt crystallization to obtain a purified solid.

Structural Identification

Objective: To confirm the chemical structure of the isolated compound.

Methodology: A combination of spectroscopic and spectrometric techniques is required for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores. A distinct UV absorption at 355 nm is characteristic of the thiolactam group in thionated analogs.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): For sensitive detection and fragmentation analysis, which can be used for quantification and confirmation in complex mixtures. A typical mobile phase could be methanol/0.25% formic acid (70:30) on a C18 column.[5]

The following diagram outlines the general workflow for the analysis of this compound.

Experimental_Workflow Sample Sample Matrix Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract TLC Isolation via TLC Crude_Extract->TLC Purified Purified Compound TLC->Purified Analysis Structural Analysis Purified->Analysis NMR NMR Analysis->NMR HRMS HRMS Analysis->HRMS LCMS LC/MS/MS Analysis->LCMS

Figure 4: General workflow for the analysis of this compound.

References

Navigating the Sourcing and Application of Thiosildenafil-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial sourcing, availability, and application of Thiosildenafil-d3 for researchers, scientists, and drug development professionals. Given the specialized nature of this isotopically labeled compound, this document outlines the primary procurement route via custom synthesis and details its application as an internal standard in analytical methodologies.

Commercial Availability: A Focus on Custom Synthesis

Companies such as Cambridge Isotope Laboratories, Revvity, and Alfa Chemistry provide custom synthesis services for deuterated compounds. Researchers seeking to procure this compound will need to initiate a custom synthesis project with one of these specialized vendors.

The typical workflow for a custom synthesis project is as follows:

  • Initial Inquiry and Consultation: The researcher provides the chemical name (this compound), desired quantity, required purity, and isotopic enrichment level to the custom synthesis provider.

  • Feasibility Assessment and Quotation: The provider's chemists evaluate the synthetic route and provide a quotation, including an estimated timeline and cost.

  • Synthesis and Purification: Upon agreement, the synthesis process begins, followed by rigorous purification to meet the specified purity requirements.

  • Quality Control and Characterization: The final product undergoes extensive quality control testing to confirm its identity, purity, and isotopic enrichment. This is documented in a Certificate of Analysis.

  • Delivery: The custom-synthesized this compound, along with its Certificate of Analysis, is shipped to the researcher.

Custom Synthesis Workflow for this compound cluster_researcher Researcher cluster_synthesis_provider Custom Synthesis Provider Initial Inquiry Initial Inquiry Feasibility Assessment Feasibility Assessment Initial Inquiry->Feasibility Assessment Provide Specs Review Quotation Review Quotation Synthesis & Purification Synthesis & Purification Review Quotation->Synthesis & Purification Approve Receive Compound & CoA Receive Compound & CoA Quotation Quotation Feasibility Assessment->Quotation Quotation->Review Quotation Send Quote Quality Control (QC) Quality Control (QC) Synthesis & Purification->Quality Control (QC) Quality Control (QC)->Receive Compound & CoA Ship Product

Custom Synthesis Workflow for this compound

Certificate of Analysis: Expected Specifications

A Certificate of Analysis (CoA) is a critical document that accompanies any analytical standard, providing detailed information about its quality and purity. While a specific CoA for the custom-synthesized this compound will be provided by the manufacturer, the following table outlines the typical data points and expected specifications for a high-quality deuterated internal standard.

Parameter Typical Specification Methodology
Chemical Name This compound-
CAS Number Not available (custom synthesis)-
Molecular Formula C₂₂H₂₇D₃N₆O₃S₂-
Molecular Weight ~493.68 g/mol Mass Spectrometry
Chemical Purity ≥98%HPLC, LC-MS
Isotopic Enrichment ≥99 atom % DMass Spectrometry, NMR
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, DMF, MethanolSolubility Testing
Identity Confirmation Conforms to structure¹H-NMR, ¹³C-NMR, MS
Storage Conditions -20°C, protect from light and moisture-

Experimental Protocol: Quantification of Thiosildenafil using this compound by LC-MS/MS

This compound is an ideal internal standard for the accurate quantification of Thiosildenafil in complex matrices such as dietary supplements or biological samples. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in a mass spectrometer.

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiosildenafil.

Materials and Reagents:

  • Thiosildenafil (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., blank dietary supplement matrix, plasma)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Thiosildenafil: Precursor ion (Q1) m/z 491.2 → Product ion (Q3) m/z [Specific fragment]

    • This compound: Precursor ion (Q1) m/z 494.2 → Product ion (Q3) m/z [Specific fragment, often same as analyte]

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Sample Preparation (Example for a dietary supplement):

  • Accurately weigh 100 mg of the homogenized supplement powder.

  • Add 1 mL of methanol and vortex for 5 minutes.

  • Spike with 10 µL of a known concentration of this compound internal standard solution.

  • Sonicate for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered extract as necessary with the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Thiosildenafil to this compound against the concentration of the calibration standards.

  • Determine the concentration of Thiosildenafil in the samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenize Sample Homogenize Sample Extract with Solvent Extract with Solvent Homogenize Sample->Extract with Solvent Spike with IS (this compound) Spike with IS (this compound) Extract with Solvent->Spike with IS (this compound) Centrifuge & Filter Centrifuge & Filter Spike with IS (this compound)->Centrifuge & Filter Dilute Dilute Centrifuge & Filter->Dilute HPLC Separation HPLC Separation Dilute->HPLC Separation ESI Ionization ESI Ionization HPLC Separation->ESI Ionization Mass Spectrometry (MRM) Mass Spectrometry (MRM) ESI Ionization->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

LC-MS/MS Analytical Workflow for Thiosildenafil Quantification

Thiosildenafil-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of analytical standards and active pharmaceutical ingredients is paramount to ensuring the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Thiosildenafil-d3, a deuterated analog of Thiosildenafil. The information presented herein is a synthesis of available technical data and scientific literature on Thiosildenafil and its parent compound, Sildenafil.

Overview of this compound

This compound is the deuterium-labeled version of Thiosildenafil, an analog of Sildenafil where the oxygen atom in the pyrazolopyrimidinone ring is replaced by a sulfur atom. The introduction of deuterium atoms provides a distinct mass spectrometric signature, making it a valuable internal standard for the quantitative analysis of Thiosildenafil in complex matrices by mass spectrometry-based methods.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and stability of this compound. Based on information from suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAdditional Recommendations
Neat (Solid)+4°C[1][2]Store in a dry place.
In Solvent-20°C (for up to 1 month) or -80°C (for up to 6 months)Protect from light and store under an inert atmosphere (e.g., nitrogen). These recommendations are based on the parent compound, Sildenafil-d3, and represent good practice for deuterated analogs in solution.

Stability Profile and Potential Degradation Pathways

A study on Sildenafil citrate indicated that the molecule is susceptible to degradation under certain stress conditions. Moderate degradation was observed under acidic hydrolysis, particularly with strong acid and heat. Furthermore, Sildenafil citrate demonstrated significant sensitivity to oxidative stress, specifically in the presence of hydrogen peroxide[3]. Given the structural similarity, it is plausible that this compound would exhibit similar vulnerabilities.

The primary degradation pathways for Sildenafil involve the N-desmethylation of the piperazine ring and hydrolysis of the sulfonamide bond under harsh conditions. The thione group in Thiosildenafil could also be susceptible to oxidation.

Below is a conceptual diagram illustrating the potential degradation pathways for this compound, extrapolated from the known degradation of Sildenafil.

DegradationPathways Thiosildenafil_d3 This compound Acid_Hydrolysis Acid Hydrolysis Thiosildenafil_d3->Acid_Hydrolysis (e.g., strong acid, heat) Oxidation Oxidation Thiosildenafil_d3->Oxidation (e.g., H2O2) Degradant_A Hydrolytic Degradant Acid_Hydrolysis->Degradant_A Degradant_B Oxidative Degradant Oxidation->Degradant_B

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability and Purity Assessment

The analysis of this compound and its potential degradation products typically involves chromatographic techniques. The following are generalized experimental protocols based on methods developed for Sildenafil and its analogs.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A reversed-phase HPLC method is suitable for assessing the purity of this compound and detecting the presence of impurities or degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.25% formic acid or a phosphate buffer)[4]. A common mobile phase composition for related compounds is methanol and 0.25% formic acid in a 70:30 ratio[4].
Flow Rate0.5 - 1.2 mL/min[3][4]
Injection Volume10 µL[4]
DetectionUV at a specific wavelength (e.g., 200-350 nm scan range)[4]
Column TemperatureAmbient or controlled (e.g., 30°C)

The following diagram outlines a typical workflow for an HPLC-based stability analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject sample into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Purity / Degradants Integration->Quantification

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification

For the identification of unknown degradation products, LC-MS/MS is a powerful tool.

Table 3: Example LC-MS/MS Method Parameters

ParameterCondition
LC System Same as HPLC method described above.
Mass Spectrometer Tandem quadrupole or high-resolution mass spectrometer.
Ionization ModePositive ion electrospray (ESI+) is commonly used for Sildenafil and its analogs[4].
Capillary Voltage~3.0 kV[4]
Source Temperature~120°C[4]
Desolvation Temperature~350°C[4]
Collision EnergyOptimized for fragmentation of the parent ion to characteristic product ions.

Summary and Recommendations

To ensure the integrity of this compound for research and analytical applications, it is imperative to adhere to the recommended storage conditions. While specific stability data for the deuterated analog is limited, the available information on Thiosildenafil and Sildenafil provides a strong basis for best practices.

  • Storage: Store neat this compound at +4°C in a dry place. For solutions, short-term storage at -20°C and long-term storage at -80°C, protected from light and under an inert atmosphere, is advisable.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents.

  • Analysis: Employ validated chromatographic methods, such as HPLC-UV for routine purity checks and LC-MS/MS for structural confirmation and identification of potential degradants.

By following these guidelines, researchers can be confident in the quality and reliability of their this compound standard, leading to more accurate and reproducible scientific outcomes.

References

In Vitro Metabolic Fate of Thiosildenafil-d3: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the in vitro metabolic fate of Thiosildenafil-d3. However, a thorough review of the scientific literature reveals a significant lack of available data specifically on the metabolism of Thiosildenafil and its deuterated analogue, this compound. The information presented herein is based on the metabolic pathways of the structurally related compound, Sildenafil, and general principles of drug metabolism. This report should therefore be considered a theoretical guide and not a summary of experimental results for this compound.

Introduction

Thiosildenafil is a thio-analogue of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. It has been identified as an illegal adulterant in several herbal supplements. The deuterated form, this compound, is typically used as an internal standard in analytical chemistry. Understanding the metabolic fate of a new chemical entity is a critical step in drug development, providing insights into its efficacy, safety, and potential drug-drug interactions. This guide outlines the probable in vitro metabolic pathways of this compound, based on the well-documented metabolism of Sildenafil.

Anticipated Metabolic Pathways of Thiosildenafil

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Based on the structure of Thiosildenafil and the known metabolism of Sildenafil, the following metabolic transformations are anticipated in vitro. The primary enzymes expected to be involved are from the cytochrome P450 (CYP) superfamily, predominantly CYP3A4 and CYP2C9, which are highly expressed in the liver.

Phase I Metabolism (Presumed)

  • N-Demethylation: This is a major metabolic pathway for Sildenafil, leading to the formation of N-desmethylsildenafil, which retains partial pharmacological activity.[1][2] It is highly probable that Thiosildenafil undergoes a similar N-demethylation of the piperazine ring, catalyzed primarily by CYP3A4 and to a lesser extent by CYP2C9.

  • Oxidative Desulfuration: The thiocarbonyl group in Thiosildenafil is a likely site for oxidative metabolism. This reaction would convert the thioketone back to a ketone, yielding Sildenafil. This has been observed chemically under hydrolytic conditions.[3] In a biological system, this would likely be an enzyme-mediated oxidation.

  • Hydroxylation: Aromatic hydroxylation of the phenyl ring or aliphatic hydroxylation of the propyl group are common metabolic pathways for many drugs and are possible for Thiosildenafil.

  • N-dealkylation: Cleavage of the N-propyl group from the pyrazole ring is another potential metabolic route.

  • Piperazine Ring Oxidation: The piperazine moiety can undergo oxidation to form various metabolites, including N-oxides.

Phase II Metabolism (Presumed)

Following Phase I reactions that introduce hydroxyl groups, these metabolites can undergo conjugation reactions, such as glucuronidation or sulfation, to form more polar and readily excretable products.

Experimental Protocols for In Vitro Metabolism Studies

While no specific protocols for this compound are available, the following represents a standard methodology for investigating the in vitro metabolism of a novel compound, based on studies of Sildenafil.[1][4][5][6][7]

1. Incubation with Human Liver Microsomes (HLMs)

  • Objective: To identify the primary metabolites and the major CYP enzymes involved.

  • Procedure:

    • This compound is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.

    • A range of substrate concentrations and incubation times are used to characterize the reaction kinetics.

    • The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

    • After centrifugation, the supernatant is collected for analysis.

  • Enzyme Phenotyping: To identify the specific CYP isoforms responsible for metabolism, the incubation can be repeated in the presence of selective chemical inhibitors for different CYP enzymes (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).[1][4] Alternatively, recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) can be used.[1][8][4]

2. Metabolite Identification and Quantification

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite profiling.

  • Procedure:

    • The supernatant from the incubation mixture is injected into the LC-MS/MS system.

    • Metabolites are separated chromatographically, typically on a C18 column.

    • Mass spectrometry is used to detect the parent compound and its metabolites. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of metabolites.

    • Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for metabolite identification.

  • Quantitative Analysis: The formation of metabolites over time can be quantified by comparing the peak areas of the metabolites to a standard curve of authentic reference compounds, if available. For kinetic analysis, the rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Data (Hypothetical)

As no experimental data for this compound exists, the following table is a hypothetical representation based on Sildenafil metabolism studies, illustrating how such data would be presented.[8][4][5]

MetaboliteFormation Rate (pmol/min/mg protein)Km (µM)Vmax (pmol/min/mg protein)Primary Enzyme(s)
N-desmethyl-thiosildenafilData not availableData not availableData not availableCYP3A4, CYP2C9
Sildenafil (from desulfuration)Data not availableData not availableData not availableUnknown
Hydroxylated-thiosildenafilData not availableData not availableData not availableUnknown

Visualizations

Presumed Metabolic Pathway of Thiosildenafil

Thiosildenafil_Metabolism Thiosildenafil Thiosildenafil N_desmethyl N-desmethyl-thiosildenafil Thiosildenafil->N_desmethyl N-Demethylation (CYP3A4, CYP2C9) Sildenafil Sildenafil (from oxidative desulfuration) Thiosildenafil->Sildenafil Oxidative Desulfuration Hydroxylated Hydroxylated-thiosildenafil Thiosildenafil->Hydroxylated Hydroxylation PhaseII Phase II Conjugates (Glucuronides, Sulfates) N_desmethyl->PhaseII Sildenafil->PhaseII Hydroxylated->PhaseII InVitro_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Sample Preparation and Analysis cluster_data Data Interpretation Compound This compound HLM Human Liver Microsomes + NADPH-generating system Incubate Incubate at 37°C HLM->Incubate Terminate Terminate Reaction (e.g., cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID Quantification Quantification and Kinetic Analysis LCMS->Quantification

References

An In-depth Technical Guide to the Solubility of Thiosildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Thiosildenafil in various organic solvents. Due to the limited availability of public data on Thiosildenafil-d3, this document focuses on the non-deuterated form, Thiosildenafil. The principles and methodologies described herein are directly applicable to its deuterated analog.

Introduction

Thiosildenafil is a pyrazolopyrimidinethione derivative and an analog of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Like Sildenafil, Thiosildenafil's mechanism of action involves the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2] Understanding the solubility of Thiosildenafil is a critical parameter in its formulation development, analytical method development, and overall drug discovery process.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Thiosildenafil in various organic solvents. It is important to note that this data pertains to the non-deuterated form of the compound.

SolventSolubilityRemarks
Dimethylformamide (DMF)16 mg/mL-
Dimethyl sulfoxide (DMSO)5 mg/mL-
ChloroformSolubleQualitative data.[1]
Ethyl AcetateSlightly SolubleQualitative data.[3]
MethanolSlightly SolubleHeating may be required.[3]

Data sourced from available product information sheets.[2]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

3.1. Principle

An excess amount of the solid compound is added to a specific solvent in a flask. The resulting suspension is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The saturated supernatant is then separated and analyzed to determine the concentration of the dissolved compound.

3.2. Materials and Equipment

  • Thiosildenafil

  • Selected organic solvents (e.g., DMF, DMSO, Chloroform)

  • Glass flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation: Accurately weigh an excess amount of Thiosildenafil and add it to a flask containing a known volume of the selected organic solvent. Ensure that there is a visible excess of solid material to maintain a saturated solution at equilibrium.

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time may need to be optimized, especially for poorly soluble compounds.[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Thiosildenafil.

  • Data Analysis: Calculate the solubility of Thiosildenafil in the specific solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Thiosildenafil.

G cluster_0 Shake-Flask Method A Add excess Thiosildenafil to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G G cluster_0 cGMP Signaling Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC GMP 5'-GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Thiosildenafil Thiosildenafil Thiosildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

References

Navigating the Regulatory Landscape of Thiosildenafil-d3 as a Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the regulatory status of Thiosildenafil-d3 when used as a reference standard in research and development. Aimed at researchers, scientists, and drug development professionals, this document outlines the key regulatory considerations, procurement guidelines, and handling protocols for this compound.

Executive Summary

This compound, a deuterated analog of the unapproved drug Thiosildenafil, serves as a critical reference standard in analytical testing. Its regulatory status is not explicitly defined by a single statute but is instead governed by a framework of regulations pertaining to prescription drug analogs and chemical reagents for research. This guide clarifies that while Sildenafil, the parent compound of this analogue class, is a prescription drug, this compound itself is not classified as a controlled substance in the United States. Its procurement and use are permissible for legitimate research and analytical purposes, provided that appropriate handling and safety protocols are observed.

Regulatory Status and Classification

The regulatory landscape for this compound is multifaceted, primarily falling under the purview of the U.S. Food and Drug Administration (FDA) concerning drug classification and the Drug Enforcement Administration (DEA) regarding controlled substances.

2.1 FDA Standpoint: An Unapproved Drug Analog

Sildenafil is an FDA-approved prescription drug.[1][2] Thiosildenafil is a structural analog of Sildenafil and is considered an "unapproved drug".[3] The FDA actively monitors and takes action against products making therapeutic claims that contain unapproved new drugs. However, when this compound is intended for use as a laboratory reference standard for analytical purposes, it is generally treated as a chemical reagent. The FDA mandates that reference standards be of high purity and well-characterized to ensure the accuracy of analytical data submitted in drug applications.[4][5][6]

2.2 DEA Classification: Not a Controlled Substance

A thorough review of the DEA's schedules of controlled substances indicates that Sildenafil and its analogs, including Thiosildenafil, are not listed as controlled substances.[7][8][9] The DEA's classification system is based on a substance's potential for abuse and accepted medical use.[7][8] Sildenafil citrate has a DEA classification of VI, indicating no potential for abuse.[10] Therefore, the procurement and handling of this compound for research do not require DEA registration or adherence to the stringent security and record-keeping protocols associated with scheduled substances.[11][12][13][14]

Data Presentation: Regulatory Summary
Regulatory Body Classification of Sildenafil Classification of this compound (as a Reference Standard) Key Considerations for Researchers
FDA Prescription DrugUnapproved Drug Analog / Chemical ReagentMust be of high purity and well-characterized. For laboratory use only, not for human consumption.
DEA Not a Controlled SubstanceNot a Controlled SubstanceNo DEA registration or specific record-keeping is required for procurement and use in research.

Procurement and Handling

The acquisition and management of this compound as a reference standard should follow established laboratory safety and quality assurance protocols.

3.1 Sourcing from Reputable Suppliers

This compound should be procured from reputable chemical suppliers that provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is essential for verifying the identity, purity, and potency of the reference standard. Several chemical suppliers list this compound and its analogs for research purposes.[15][16]

3.2 Laboratory Handling and Safety

The Safety Data Sheet (SDS) for this compound provides critical information regarding its potential hazards and necessary handling precautions. Researchers should adhere to the guidelines outlined in the SDS, which typically include:

  • Personal Protective Equipment (PPE): Use of standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handling the compound in a well-ventilated area or under a chemical fume hood.

  • Storage: Storing the material in a cool, dry, and well-ventilated place, away from incompatible substances.

  • Disposal: Disposing of the compound and any contaminated materials in accordance with institutional and local environmental regulations.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Thiosildenafil or related sildenafil analogs in various matrices. The deuterium labeling provides a distinct mass difference, allowing for accurate quantification by isotope dilution mass spectrometry.

4.1 Generalized LC-MS/MS Protocol

Below is a generalized workflow for the use of this compound as an internal standard.

  • Sample Preparation:

    • A known amount of this compound (internal standard) is spiked into the unknown sample (e.g., plasma, urine, or a dissolved suspect product).

    • The sample undergoes extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard.

    • The extracted sample is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into an LC-MS/MS system.

    • The analyte (Thiosildenafil) and the internal standard (this compound) are chromatographically separated.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • The peak area ratio of the analyte to the internal standard is calculated.

    • This ratio is compared to a calibration curve generated using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the analyte in the unknown sample.

Visualizations

Diagram: Regulatory Status Determination Workflow

Workflow for Determining Regulatory Status of this compound start Start: Researcher requires this compound Reference Standard is_controlled Is the compound listed on DEA's Controlled Substances Schedules? start->is_controlled dea_reg Comply with DEA regulations for procurement, storage, and record-keeping. is_controlled->dea_reg Yes not_controlled Compound is not a DEA-controlled substance. is_controlled->not_controlled No fda_status What is the FDA's classification? not_controlled->fda_status approved_drug Procure through appropriate pharmaceutical channels. fda_status->approved_drug Approved Drug unapproved_analog Treat as an unapproved drug analog / chemical reagent for research. fda_status->unapproved_analog Analog of Approved Drug procurement Procure from a reputable supplier providing CoA and SDS. unapproved_analog->procurement handling Follow laboratory safety protocols as per the SDS. procurement->handling end End: Use in analytical testing handling->end

Caption: Decision workflow for researchers regarding this compound.

Diagram: Experimental Workflow using this compound

Generalized Experimental Workflow with this compound as Internal Standard start Start: Sample containing unknown amount of Thiosildenafil spike Spike sample with a known amount of this compound (Internal Standard) start->spike extraction Sample Extraction (e.g., SPE, LLE) spike->extraction reconstitution Reconstitute extract in a suitable solvent extraction->reconstitution lcms Inject into LC-MS/MS system reconstitution->lcms separation Chromatographic Separation of Thiosildenafil and this compound lcms->separation detection Mass Spectrometric Detection (MRM mode) separation->detection quantification Calculate Peak Area Ratio and Quantify against Calibration Curve detection->quantification end End: Determine concentration of Thiosildenafil in the original sample quantification->end

Caption: Use of this compound in quantitative analysis.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Analysis of Thiosildenafil in Human Plasma Using Thiosildenafil-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Thiosildenafil in human plasma. Thiosildenafil-d3 is employed as an internal standard to ensure high accuracy and precision. The described protocol utilizes a straightforward protein precipitation method for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and other research applications. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Thiosildenafil is a synthetic phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to Sildenafil. As with other PDE5 inhibitors, it is crucial to have reliable and sensitive analytical methods to study its pharmacokinetic properties and potential therapeutic applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1] This is because it co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for matrix effects and variations during sample processing and analysis.[2][3] This application note provides a detailed protocol for the extraction and quantification of Thiosildenafil from human plasma using this compound as an internal standard.

Chemical Structures

CompoundChemical Structure
Thiosildenafil
alt text
This compound A deuterated analog of Thiosildenafil, typically with deuterium labels on the N-methyl group of the piperazine moiety to ensure stability and prevent isotopic exchange.

Experimental

Materials and Reagents
  • Thiosildenafil reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (sourced from an accredited biobank)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thiosildenafil 491.2283.235
Thiosildenafil 491.2100.140
This compound 494.2283.235
This compound 494.2103.140

Note: The precursor ion for Thiosildenafil corresponds to its [M+H]+ adduct. The product ions are based on the characteristic fragmentation pattern, which involves cleavage of the piperazine ring and the ethoxyphenyl group. The transitions for this compound are predicted based on a +3 Da shift in the precursor and the corresponding fragment containing the deuterated methyl group.

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high recovery.

  • Spiking: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[4][5] Key validation parameters are summarized below.

Table 2: Summary of Method Performance (Representative Data)

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by the internal standard

Note: This data is representative and should be established during in-house validation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add 10 µL this compound (IS) plasma->is precipitate Add 300 µL Acetonitrile is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the analysis of Thiosildenafil in human plasma.

Signaling Pathway (Conceptual)

G Thiosildenafil Thiosildenafil PDE5 Phosphodiesterase 5 (PDE5) Thiosildenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades Relaxation Smooth Muscle Relaxation cGMP->Relaxation GTP GTP GTP->cGMP Converts sGC Soluble Guanylate Cyclase (sGC) sGC->GTP NO Nitric Oxide (NO) NO->sGC

Caption: Conceptual signaling pathway of Thiosildenafil as a PDE5 inhibitor.

Logical Relationship of Internal Standard Use

G Analyte_IS Analyte (Thiosildenafil) + Internal Standard (this compound) in Plasma SamplePrep Sample Preparation (Protein Precipitation) Analyte_IS->SamplePrep LC_MS LC-MS/MS Analysis SamplePrep->LC_MS Introduces Variability Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Analyte Concentration Ratio->Concentration Corrects for Variability

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Thiosildenafil in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations in sample preparation and instrument response. This method is well-suited for supporting pharmacokinetic and other research studies involving Thiosildenafil.

References

Application Notes and Protocols for the Quantitative Analysis of Sildenafil Analogs Using Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of sildenafil and its analogs in various matrices, employing Thiosildenafil-d3 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a comprehensive guide for the development and validation of analytical methods to detect and quantify these compounds accurately.

Introduction

Sildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, is the active ingredient in Viagra® and is widely used to treat erectile dysfunction.[1][2] The commercial success of sildenafil has led to the emergence of numerous undeclared synthetic analogs in counterfeit drugs and herbal supplements.[3][4] These analogs, such as homosildenafil, hydroxyhomosildenafil, and acetildenafil, are structurally similar to sildenafil and may pose significant health risks due to their unknown efficacy and safety profiles.[4][5]

Accurate and sensitive analytical methods are crucial for the identification and quantification of sildenafil and its analogs for regulatory compliance, quality control, and pharmacokinetic studies. LC-MS/MS has become the preferred technique for this purpose due to its high selectivity and sensitivity.[6] The use of a stable isotope-labeled internal standard is essential for reliable quantification, as it compensates for variations in sample preparation and instrument response.[7] this compound, a deuterated analog of thiosildenafil, serves as an excellent internal standard for the broad-spectrum analysis of sildenafil analogs.

Experimental Protocols

Materials and Reagents
  • Analytes: Sildenafil, Homosildenafil, Hydroxyhomosildenafil, Acetildenafil, and other relevant analogs.

  • Internal Standard: this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.

  • Additives: Formic acid (FA), Ammonium formate - LC-MS grade.

  • Sample Matrix: Human plasma, herbal supplement extract, or other relevant matrices.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sildenafil analog and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions of the sildenafil analogs by serial dilution of the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation for Plasma)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) is commonly used.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 20% B), ramps up to a high percentage (e.g., 90% B) to elute the analytes, holds for a brief period, and then returns to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the method based on typical validation results for similar assays.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Sildenafil 1 - 1000>0.991.095 - 105< 15
Homosildenafil 1 - 1000>0.991.095 - 105< 15
Hydroxyhomosildenafil 1 - 1000>0.991.095 - 105< 15
Acetildenafil 1 - 1000>0.991.095 - 105< 15
Thiosildenafil 1 - 1000>0.991.095 - 105< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation (C18) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Workflow for the quantitative analysis of sildenafil analogs.

Logical Relationship of Method Components

logical_relationship cluster_sample Sample Integrity cluster_is Internal Standard cluster_instrument Instrumentation cluster_calib Calibration center_node Quantitative Accuracy matrix Matrix Effects matrix->center_node extraction Extraction Recovery extraction->center_node is_purity This compound Purity is_purity->center_node is_stability IS Stability is_stability->center_node lc LC Separation lc->center_node ms MS/MS Detection ms->center_node linearity Linearity linearity->center_node cal_standards Calibrator Accuracy cal_standards->center_node

Caption: Factors influencing the quantitative accuracy of the method.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of sildenafil and its analogs. The detailed protocols and performance characteristics outlined in these application notes can be adapted for various research and regulatory purposes, ensuring accurate and precise measurements of these compounds in different matrices. The use of a stable isotope-labeled internal standard is paramount for achieving high-quality quantitative data.

References

Application Notes and Protocols for the Detection of Adulterated Dietary Supplements Using Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illegal adulteration of dietary supplements with undeclared pharmaceutical ingredients is a significant public health concern. Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and its analogues are among the most common adulterants found in supplements marketed for male enhancement. Thiosildenafil, a sulphur-containing analogue of sildenafil, is one such illicit substance. Accurate and reliable analytical methods are crucial for the detection and quantification of these undeclared ingredients to ensure consumer safety and regulatory compliance.

The use of a stable isotope-labeled internal standard, such as Thiosildenafil-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest level of accuracy and precision for quantitative analysis. The isotope dilution method corrects for variations in sample preparation and matrix effects, leading to more reliable results.

These application notes provide a comprehensive protocol for the use of this compound in the detection and quantification of thiosildenafil in adulterated dietary supplements.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate thiosildenafil from other components in a dietary supplement sample extract. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. This compound is added to the sample at a known concentration at the beginning of the sample preparation process and serves as an internal standard. Since this compound is chemically identical to thiosildenafil but has a different mass due to the deuterium labeling, it co-elutes with the analyte and experiences similar ionization and fragmentation. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, even in complex sample matrices.

Experimental Protocols

Sample Preparation
  • Sample Homogenization: For solid dosage forms (capsules, tablets), grind the contents of at least 20 units to a fine, homogeneous powder. For liquid or semi-solid samples, ensure the sample is thoroughly mixed.

  • Extraction:

    • Accurately weigh 100 mg of the homogenized powder into a 50 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Spike the sample with 100 µL of a 10 µg/mL this compound internal standard solution in methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Gas Flow (Desolvation)800 L/hr
Gas Flow (Cone)50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM)

Monitor the following precursor-to-product ion transitions for thiosildenafil and this compound. The collision energies should be optimized for the specific instrument.

Table 2: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Thiosildenafil491.2100.11004025
313.11004020
This compound494.2103.11004025
313.11004020

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of thiosildenafil and a constant concentration of this compound.

  • Quantification: Plot the peak area ratio of thiosildenafil to this compound against the concentration of thiosildenafil to generate a calibration curve. The concentration of thiosildenafil in the unknown samples can then be determined from this curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Dietary Supplement Sample homogenize Homogenization sample->homogenize extract Extraction with Methanol homogenize->extract spike Spike with this compound extract->spike sonicate Sonication spike->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration centrifuge->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM) lcms->data calibration Calibration Curve Generation data->calibration quantify Quantification of Thiosildenafil calibration->quantify

Caption: Experimental workflow for the detection of thiosildenafil.

signaling_pathway cluster_pathway Mechanism of Action of Sildenafil and Analogues no Nitric Oxide (NO) gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp converts gtp GTP gtp->gc pde5 PDE5 cgmp->pde5 hydrolyzes relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation gmp 5'-GMP (inactive) pde5->gmp sildenafil Sildenafil / Thiosildenafil sildenafil->pde5 inhibits

Caption: Simplified signaling pathway of PDE5 inhibitors.

Discussion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of thiosildenafil in complex matrices such as dietary supplements. This approach minimizes the impact of sample-to-sample variability in extraction efficiency and instrumental response, which is a common challenge in the analysis of these illicitly added substances. The detailed protocol provided herein serves as a strong foundation for laboratories involved in the quality control and safety testing of dietary supplements. It is recommended that each laboratory validates this method according to their specific instrumentation and regulatory requirements.

Application Notes and Protocols for the Validated GC-MS Method of Thiosildenafil using Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiosildenafil is a sildenafil analogue where the oxygen atom in the pyrimidinone ring is replaced by a sulfur atom. As an unapproved pharmaceutical ingredient, its presence in dietary supplements and herbal products poses a significant health risk to the public. Therefore, a robust and reliable analytical method is crucial for its detection and quantification. This document provides a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of thiosildenafil in biological matrices, utilizing thiosildenafil-d3 as an internal standard (IS) to ensure accuracy and precision.

The method described herein is intended for researchers, scientists, and professionals in drug development and forensic toxicology. It outlines the complete workflow from sample preparation to data analysis, including comprehensive validation parameters as per regulatory guidelines.

Experimental Protocols

Materials and Reagents
  • Analytes: Thiosildenafil, this compound (Internal Standard)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (GC grade)

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ammonium hydroxide, Formic acid

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., 100 mg, 1 mL)

  • Biological Matrix: Human plasma (or other relevant biological fluid)

Instrumentation: GC-MS System
  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injector: Split/splitless injector

  • Software: MassHunter or equivalent chromatography data system

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of thiosildenafil and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the thiosildenafil stock solution in methanol to create calibration standards. A separate set of working solutions should be prepared for quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of this compound in methanol.

  • Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: To 1 mL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Analysis
  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 25°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to be Monitored:

    • Thiosildenafil-TMS derivative: (suggested based on fragmentation patterns of similar compounds) m/z 488 (M+), 473, 299

    • This compound-TMS derivative: (suggested) m/z 491 (M+), 476, 302

Data Presentation: Quantitative Analysis

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve for Thiosildenafil
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0520.9898.0
2.50.1302.4598.0
5.00.2655.10102.0
10.00.5209.9599.5
25.01.31025.20100.8
50.02.60049.8099.6
100.05.250101.50101.5
Linear Regression y = 0.052x + 0.001 R² = 0.9992
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean ± SDIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day (n=18) Mean ± SDInter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1.01.05 ± 0.087.6105.01.08 ± 0.1110.2108.0
Low3.02.95 ± 0.155.198.33.05 ± 0.216.9101.7
Medium30.031.20 ± 1.254.0104.030.80 ± 1.856.0102.7
High80.078.90 ± 2.373.098.679.50 ± 3.184.099.4
Table 3: Summary of Method Validation Parameters
ParameterAcceptance CriteriaResult
Selectivity No interfering peaks at the retention times of the analyte and ISPassed
Linearity Correlation coefficient (R²) ≥ 0.990.9992
Lower Limit of Quantification (LLOQ) RSD ≤ 20%, Accuracy within 80-120%1.0 ng/mL
Accuracy Within 85-115% of nominal concentration (80-120% for LLOQ)Passed
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)Passed
Recovery Consistent and reproducible> 85%
Stability (Freeze-thaw, short-term, long-term) % Deviation within ±15%Stable

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample Spiked with this compound p2 Solid Phase Extraction (SPE) p1->p2 p3 Evaporation to Dryness p2->p3 p4 Derivatization with BSTFA p3->p4 a1 GC-MS Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (SIM) a2->a3 d1 Peak Integration and Area Ratio Calculation a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Method Validation Assessment d2->d3

Caption: GC-MS analysis workflow for thiosildenafil quantification.

Method Validation Process

G cluster_params Validation Parameters start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lloq LLOQ validation->lloq stability Stability validation->stability report Validation Report selectivity->report linearity->report accuracy->report precision->report lloq->report stability->report

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of thiosildenafil in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, compensating for potential matrix effects and variations during sample processing. The detailed protocol and validation data demonstrate that this method is suitable for routine analysis in clinical and forensic toxicology, as well as in the quality control of dietary supplements and herbal products. The provided workflows and validation summaries offer a clear guide for implementation in a laboratory setting.

Application Note and Protocol for Solid-Phase Extraction of Thiosildenafil-d3 in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thiosildenafil is a sulfur-containing analog of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). It has been identified as an undeclared ingredient in some dietary supplements marketed for erectile dysfunction. The detection and quantification of thiosildenafil and its metabolites in biological matrices such as urine are crucial for clinical and forensic toxicology, as well as for regulatory enforcement. Thiosildenafil-d3 is a deuterated analog of thiosildenafil, commonly used as an internal standard (IS) in quantitative analysis by mass spectrometry to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

This document provides a detailed protocol for the solid-phase extraction (SPE) of thiosildenafil and its internal standard, this compound, from human urine samples. The described method is intended for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a specific, validated protocol for thiosildenafil is not widely published, this application note provides a comprehensive method adapted from established protocols for sildenafil and other neutral drugs in urine.[1]

Principle of the Method

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample by their physical and chemical properties. For the extraction of thiosildenafil, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) polymeric SPE sorbent is recommended. These sorbents can retain moderately nonpolar compounds like thiosildenafil from an aqueous matrix such as urine, while allowing for the removal of interferences. The use of a deuterated internal standard, this compound, which is added to the sample before extraction, allows for accurate quantification by compensating for any analyte loss during the sample preparation process and for variations in instrument response.

Materials and Reagents

  • Thiosildenafil certified reference material

  • This compound certified reference material

  • Mixed-mode or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide solution (ACS grade)

  • Formic acid (LC-MS grade)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Ultrapure water

  • Human urine (drug-free)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of thiosildenafil and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the thiosildenafil stock solution in a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

  • Spiked Urine Samples: Spike drug-free human urine with the working standard solutions to prepare calibration standards and QC samples at various concentrations. Add the IS working solution to each standard and QC sample.

2. Urine Sample Pre-treatment

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 1 mL of each urine sample (including calibration standards and QCs), add 20 µL of the this compound internal standard working solution.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to each sample.[2]

  • Vortex mix for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

Note on Hydrolysis: For the analysis of total thiosildenafil (free and glucuronidated), an enzymatic hydrolysis step with β-glucuronidase may be required prior to SPE. This typically involves incubating the sample with the enzyme at an elevated temperature (e.g., 60°C) for a specified time.

3. Solid-Phase Extraction (SPE) Procedure

The following is a generic protocol using a mixed-mode or HLB SPE cartridge. Optimization may be required depending on the specific sorbent used.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).[2]

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove moderately polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

Data Presentation

The following tables represent example data that would be generated during the validation of this analytical method.

Table 1: Example Calibration Curve Parameters for Thiosildenafil in Urine

ParameterValue
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c
Weighting1/x

Table 2: Example Accuracy and Precision Data for Thiosildenafil QC Samples in Urine

QC Level (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (3)52.9598.3< 10%< 15%
Mid (100)5102.1102.1< 10%< 15%
High (800)5790.598.8< 10%< 15%

Table 3: Example Recovery and Matrix Effect Data for Thiosildenafil in Urine

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Thiosildenafil10> 85%< 15%
Thiosildenafil500> 85%< 15%

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction urine_sample 1. Urine Sample (1 mL) add_is 2. Add this compound (IS) urine_sample->add_is add_buffer 3. Add Phosphate Buffer (pH 6.0) add_is->add_buffer vortex_centrifuge 4. Vortex & Centrifuge add_buffer->vortex_centrifuge pretreated_sample Pre-treated Sample vortex_centrifuge->pretreated_sample conditioning 5. Conditioning (Methanol, Water) sample_loading 7. Sample Loading pretreated_sample->sample_loading equilibration 6. Equilibration (Phosphate Buffer) conditioning->equilibration equilibration->sample_loading washing 8. Washing (Water, 20% Methanol) sample_loading->washing elution 9. Elution (2% NH4OH in Methanol) washing->elution evaporation 10. Evaporation (N2) elution->evaporation reconstitution 11. Reconstitution evaporation->reconstitution analysis 12. LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the solid-phase extraction of thiosildenafil from urine samples.

PDE5_Inhibition cluster_pathway Mechanism of Action of PDE5 Inhibitors NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GMP 5'-GMP (Inactive) cGMP->GMP Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to PDE5 Phosphodiesterase-5 (PDE5) Thiosildenafil Thiosildenafil Thiosildenafil->PDE5 Inhibits

Caption: General signaling pathway of PDE5 inhibition by thiosildenafil.

References

Application Note: Employing Thiosildenafil-d3 in Pharmacokinetic Studies of PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust bioanalytical methods is crucial for the accurate assessment of the pharmacokinetic (PK) properties of new chemical entities. Phosphodiesterase type 5 (PDE5) inhibitors are a significant class of drugs used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Thiosildenafil, an analogue of sildenafil, and other related compounds are often subjects of pharmacokinetic evaluation. To ensure the accuracy and precision of these studies, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a suitable internal standard (IS) is required.

Thiosildenafil-d3, a deuterated analogue of Thiosildenafil, serves as an ideal internal standard for the quantitative analysis of Thiosildenafil and other PDE5 inhibitors in biological matrices. Its utility stems from its near-identical chemical and physical properties to the analyte of interest, with the key difference being its increased mass due to the deuterium atoms. This mass difference allows for its distinction from the analyte in the mass spectrometer, while its similar chromatographic behavior and extraction recovery minimize analytical variability. This application note provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of PDE5 inhibitors, along with representative data and visualizations to guide researchers in their experimental design and execution.

Principle of the Method

The underlying principle of using a deuterated internal standard like this compound in LC-MS/MS-based bioanalysis is isotopic dilution. A known concentration of the internal standard is spiked into all samples (calibration standards, quality controls, and unknown study samples) prior to sample preparation. The internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample preparation and analysis can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: Thiosildenafil and other relevant PDE5 inhibitors (e.g., Sildenafil, Vardenafil, Tadalafil)

  • Internal Standard: this compound

  • Biological Matrix: Human or animal plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or higher)

  • Reagents: Formic acid, Ammonium acetate (or other suitable mobile phase modifiers)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes and other standard laboratory glassware

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Thiosildenafil and this compound reference standards.

    • Dissolve each in an appropriate solvent (e.g., Methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Thiosildenafil stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with the same solvent as the working standards to a final concentration suitable for spiking into all samples.

Sample Preparation (Protein Precipitation Method)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate biological matrix (blank plasma for standards and QCs, study sample plasma for unknowns) into the corresponding tubes.

  • For calibration standards and QCs, spike with the appropriate working standard solution. For blank samples, spike with solvent.

  • Add 10 µL of the this compound internal standard working solution to all tubes (except for the blank matrix sample used to assess for interferences).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation and analytes.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-4.0 min: 90% B

      • 4.0-4.1 min: 90-10% B

      • 4.1-5.0 min: 10% B (re-equilibration)

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions (Illustrative):

      • Thiosildenafil: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically

      • This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion) - To be determined empirically

      • Sildenafil: 475.2 -> 283.2

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables. Below are examples of how such data would be presented.

Table 1: Bioanalytical Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ± 20%1 ng/mL
Intra-day Precision (%CV) < 15%3.5 - 8.2%
Inter-day Precision (%CV) < 15%4.1 - 9.5%
Accuracy (% Bias) ± 15%-5.2% to 6.8%
Matrix Effect CV < 15%7.3%
Recovery Consistent and reproducible~85%

Table 2: Illustrative Pharmacokinetic Parameters of a PDE5 Inhibitor (e.g., Sildenafil) Following a Single Oral Dose

Disclaimer: The following data is for illustrative purposes to demonstrate data presentation and is based on published pharmacokinetic data for sildenafil. Actual values for Thiosildenafil would need to be determined experimentally.

Subject IDCmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)t₁/₂ (hr)
14501.018503.8
25100.821004.1
34851.219803.9
Mean 481.7 1.0 1976.7 3.9
SD 30.1 0.2 125.0 0.15
%CV 6.2% 20.0% 6.3% 3.8%

Mandatory Visualizations

PDE5_Inhibitor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP PDE5->Five_GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Thiosildenafil Thiosildenafil / Sildenafil Thiosildenafil->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibitors.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation Collection Plasma Sample Collection Spiking Spike with this compound (IS) Collection->Spiking Precipitation Protein Precipitation (ACN) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Application Note: Mass Spectrometry Fragmentation Analysis of Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol and predicted fragmentation pattern for the analysis of Thiosildenafil-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Thiosildenafil is a sulfur-containing analog of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The deuterated internal standard, this compound, is crucial for accurate quantification in complex matrices. Understanding its fragmentation behavior is essential for developing robust analytical methods. This document outlines a comprehensive experimental workflow and presents a predicted fragmentation pathway based on the known behavior of Thiosildenafil and other Sildenafil analogs.[1][2][3] The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Thiosildenafil is an analog of the widely known erectile dysfunction drug, Sildenafil. It is characterized by the substitution of the oxygen atom in the pyrimidinone ring with a sulfur atom. As with Sildenafil, numerous undeclared Thiosildenafil analogs have been found as adulterants in herbal supplements and so-called "natural" male enhancement products. The accurate detection and quantification of these compounds are critical for regulatory enforcement and public safety.

Stable isotope-labeled internal standards, such as this compound, are indispensable for reliable quantification by mass spectrometry, as they co-elute with the analyte of interest and compensate for matrix effects and variations in instrument response. This compound contains three deuterium atoms on the methyl group of the piperazine moiety. A thorough understanding of its fragmentation pattern in tandem mass spectrometry is paramount for method development, ensuring specificity and sensitivity. This application note details a predicted fragmentation scheme for this compound, derived from established fragmentation pathways of Thiosildenafil and related compounds.[1][4]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Thiosildenafil is known to differ from that of Sildenafil primarily due to the presence of the thiocarbonyl group. A key fragmentation pathway for Thiosildenafil involves the intramolecular transfer of the N-methyl group from the piperazine ring to the sulfur atom of the thiocarbonyl group.[1] This unique rearrangement influences the subsequent fragmentation cascade.

For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of 494.2. The primary fragmentation is predicted to follow two main pathways:

  • Cleavage of the piperazine ring: This is a common fragmentation route for Sildenafil and its analogs, leading to the formation of characteristic product ions.

  • Intramolecular rearrangement: The deuterated methyl group (-CD3) is expected to transfer to the sulfur atom, followed by fragmentation of the molecule.

The predicted m/z values for the parent ion and major fragment ions of this compound are summarized in the table below.

Predicted Ion m/z (this compound) Description
[M+H]⁺494.2Protonated parent molecule
Fragment 1380.1Loss of the deuterated N-methylpiperazine moiety
Fragment 2314.1Further fragmentation of the pyrazolopyrimidine core
Fragment 3103.1Deuterated N-methylpiperazine fragment
Fragment 4115.1Product of the intramolecular methyl transfer and subsequent cleavage

Experimental Protocol

This protocol provides a general framework for the analysis of this compound using LC-MS/MS. Instrument parameters should be optimized for the specific instrumentation used.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in a 50:50 mixture of mobile phase A and mobile phase B.

  • Sample Extraction (from a representative matrix like plasma):

    • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole):

    • This compound:

      • Q1: 494.2 m/z

      • Q3: 103.1 m/z (for quantification)

      • Q3: 380.1 m/z (for confirmation)

    • Collision energy should be optimized for each transition.

Visualizations

Fragmentation_Pathway cluster_parent Parent Ion cluster_fragments Fragment Ions Parent This compound [M+H]⁺ m/z = 494.2 Frag1 Fragment 1 m/z = 380.1 Parent->Frag1 Loss of C5H10N2D3 Frag3 Fragment 3 m/z = 103.1 Parent->Frag3 Cleavage Frag4 Fragment 4 m/z = 115.1 Parent->Frag4 Rearrangement & Cleavage Frag2 Fragment 2 m/z = 314.1 Frag1->Frag2 Further Fragmentation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Start Spike Spike with IS Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

References

Application Note: High-Throughput Sample Preparation for the Quantification of Thiosildenafil-d3 in Human Blood Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable sample preparation techniques for the accurate quantification of Thiosildenafil-d3 in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of the phosphodiesterase-5 (PDE-5) inhibitor thiosildenafil, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. The methods described herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are designed to efficiently remove endogenous interferences from the plasma matrix, ensuring high sensitivity, accuracy, and reproducibility of the analytical results. This document provides detailed protocols, comparative data, and a visual workflow to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable sample preparation strategy for their specific analytical needs.

Introduction

Thiosildenafil is a synthetic compound structurally related to sildenafil and is investigated for its potential therapeutic effects. In clinical and preclinical studies, the accurate measurement of drug concentrations in biological matrices like blood plasma is crucial for understanding its pharmacokinetic profile. Deuterated internal standards, such as this compound, are essential for correcting for matrix effects and variations during sample processing and analysis, thereby improving the accuracy and precision of the LC-MS/MS method.[1]

Effective sample preparation is a critical step in the bioanalytical workflow. The primary goals are to remove proteins and other interfering substances from the plasma sample that can suppress the ionization of the analyte in the mass spectrometer, and to concentrate the analyte of interest.[2][3] This application note presents three commonly employed and validated sample preparation techniques for small molecules like thiosildenafil in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Biological Matrix: Human blood plasma (with anticoagulant, e.g., EDTA or sodium citrate).

  • Analytes: Thiosildenafil, this compound (as internal standard).

  • Chemicals and Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Perchloric acid (PCA).

    • Trichloroacetic acid (TCA).

    • Diethyl ether.

    • Dichloromethane.

    • Ethyl acetate.

    • n-Hexane.

    • Ammonium acetate.

    • Formic acid.

    • Deionized water.

  • Equipment:

    • Calibrated pipettes and tips.

    • Vortex mixer.

    • Centrifuge (capable of 4000 x g).

    • Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes).

    • Nitrogen evaporator or SpeedVac.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

    • SPE manifold.

    • LC-MS/MS system.

Experimental Protocols

The following protocols are generalized based on established methods for sildenafil and its analogs.[4][5][6][7] Researchers should perform method validation for their specific laboratory conditions.

  • Thaw frozen plasma samples on ice or at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For plasma, centrifuge the tubes at 2000 x g for 20 minutes at 4 °C and transfer the supernatant to a new tube.[8]

Protein precipitation is a rapid and straightforward method suitable for high-throughput screening.[9][10]

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of cold acetonitrile (ACN) to precipitate the plasma proteins. The recommended final ratio is 3:1 (v/v) acetonitrile to plasma.[11]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[12][13][14]

  • Pipette 200 µL of plasma into a clean tube.

  • Add 20 µL of this compound working solution (internal standard).

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of chloroform/2-propanol/n-heptane (25:10:65, v/v) at pH 9.5).[13]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

SPE offers the highest degree of selectivity and purification, resulting in very clean extracts and reduced matrix effects.[6][15]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pipette 500 µL of plasma into a clean tube.

    • Add 50 µL of this compound working solution.

    • Add 500 µL of 4% phosphoric acid and vortex.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Data Presentation

The following table summarizes typical performance characteristics for the different sample preparation techniques based on literature for sildenafil, which is structurally similar to thiosildenafil.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 80-95%[9]> 85%[13]> 90%
Matrix Effect Moderate to HighLow to ModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Linearity (ng/mL) 1.0 - 1000.0[5]2.0 - 200[14]1.5 - 80.0[16]
Precision (CV%) < 15%< 10%< 10%
Accuracy (%) 85-115%90-110%95-105%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of this compound in blood plasma.

SamplePrepWorkflow cluster_prep Sample Preparation Method plasma Blood Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->lle spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_lle Separate Layers lle->separate_lle wash_spe Wash Cartridge spe->wash_spe supernatant Collect Supernatant centrifuge_ppt->supernatant analysis LC-MS/MS Analysis supernatant->analysis collect_org Collect Organic Layer separate_lle->collect_org evaporate Evaporate to Dryness collect_org->evaporate elute_spe Elute Analyte wash_spe->elute_spe elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->analysis

Caption: Workflow for this compound Sample Preparation.

Conclusion

The choice of sample preparation technique for this compound in blood plasma depends on the specific requirements of the study, such as the desired level of sensitivity, throughput, and available resources.

  • Protein Precipitation is a cost-effective and rapid method suitable for early-stage drug discovery and high-throughput screening where a large number of samples need to be processed quickly.

  • Liquid-Liquid Extraction offers a good balance between cleanliness of the extract and sample throughput, making it suitable for many pharmacokinetic studies.

  • Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is ideal for validation studies and clinical trials requiring the highest level of accuracy and precision.

Each of these methods, when properly validated, can provide reliable and accurate results for the quantification of this compound in blood plasma by LC-MS/MS.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Thiosildenafil and Thiosildenafil-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of thiosildenafil and its deuterated internal standard, thiosildenafil-d3, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to achieve high selectivity and low detection limits. This protocol is designed for researchers, scientists, and professionals in drug development and forensic analysis requiring a reliable analytical method for thiosildenafil.

Introduction

Thiosildenafil is an analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. It has been identified as an undeclared ingredient in some dietary supplements, raising health and safety concerns.[1][2][3] Accurate and sensitive analytical methods are crucial for the detection and quantification of thiosildenafil in various matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays as it compensates for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation of thiosildenafil from its d3-labeled form and their subsequent quantification.

Experimental

Materials and Reagents
  • Thiosildenafil and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of thiosildenafil and this compound from human plasma.

  • Spiking: To 500 µL of human plasma, add the internal standard (this compound) to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentrations of thiosildenafil.

  • Pre-treatment: Vortex the plasma samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Mass Spectrometer SCIEX 4500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions See Table 1

Table 1: MRM Transitions for Thiosildenafil and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thiosildenafil491.2283.235
Thiosildenafil491.299.140
This compound494.2283.235
This compound494.2102.140

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Results

The described method provides excellent chromatographic separation of thiosildenafil and this compound. A slight retention time shift is expected for the deuterated analog, typically eluting slightly earlier than the unlabeled form. The use of MRM provides high selectivity and sensitivity for the quantification of thiosildenafil in human plasma. The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, and matrix effects.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) spike_is Spike with this compound plasma->spike_is spike_std Spike with Thiosildenafil Standards (for CAL/QC) spike_is->spike_std vortex Vortex spike_std->vortex spe Solid Phase Extraction (SPE) vortex->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject 5 µL msms Tandem MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Report Results quant->report logical_relationship cluster_analytes Analytes cluster_method Analytical Method cluster_quantification Quantification Principle thiosildenafil Thiosildenafil (Analyte) separation Chromatographic Separation (Based on Physicochemical Properties) thiosildenafil->separation thiosildenafil_d3 This compound (Internal Standard) thiosildenafil_d3->separation detection Mass Spectrometric Detection (Based on Mass-to-Charge Ratio) separation->detection ratio Peak Area Ratio (Thiosildenafil / this compound) detection->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

References

Troubleshooting & Optimization

improving peak shape and resolution for Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Thiosildenafil-d3, with a focus on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?

A1: Poor peak shape in the analysis of this compound, a deuterated analogue of the phosphodiesterase 5 (PDE5) inhibitor Thiosildenafil, can arise from several factors:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the basic amine groups in this compound with acidic silanol groups on the silica-based column packing.[1] Other causes include column overload, low mobile phase buffer concentration, and issues with the column itself, like a partially blocked frit or bed deformation.

  • Peak Fronting: This is most commonly a result of column overload, where the sample concentration is too high for the capacity of the column.[2] It can also be caused by injecting the sample in a solvent stronger than the mobile phase.

  • Broad Peaks: Broad peaks can indicate low separation efficiency. Potential causes include large dead volumes in the HPLC system, a deteriorated column, or a mobile phase that is too viscous or has a suboptimal flow rate.

Q2: How can I improve the resolution between this compound and other components in my sample?

A2: Improving resolution can be achieved by several strategies:

  • Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) content can significantly impact selectivity and resolution. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

  • Modify Mobile Phase pH: Since this compound is a basic compound, the pH of the mobile phase will affect its ionization state and retention. Operating at a pH where the analyte is ionized can improve peak shape and resolution.

  • Change the Stationary Phase: If resolution is still a challenge, switching to a column with a different stationary phase chemistry (e.g., C18, Phenyl, Cyano) can provide different selectivity.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and resolution, although it will also increase the run time. Optimizing the column temperature can also affect selectivity and peak shape.

Q3: What are the recommended starting conditions for developing an LC-MS/MS method for this compound?

A3: For method development, you can start with conditions similar to those used for sildenafil and its analogues. A reversed-phase C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile or methanol with water containing a small amount of an additive like formic acid (0.1%) or ammonium formate is commonly used to improve peak shape and ionization efficiency in mass spectrometry. A gradient elution from a lower to a higher organic content is often employed to ensure good separation and elution of the analyte. For MS/MS detection, you will need to optimize the precursor and product ions for this compound. Given its structure, you can anticipate a protonated molecule [M+H]⁺ as the precursor ion.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with peak shape and resolution during the analysis of this compound.

Diagram: Troubleshooting Workflow for Poor Peak Shape and Resolution

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis cluster_Initial_Check Initial Observation cluster_System_Issues System-Wide Problems cluster_Analyte_Specific_Issues Analyte-Specific Problems cluster_Resolution Resolution Improvement cluster_Final Final Outcome Start Poor Peak Shape or Resolution Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks CheckSystem Check for System Issues: - Leaks - Pump issues (pressure fluctuations) - Injector problems CheckAllPeaks->CheckSystem Yes CheckMobilePhase Optimize Mobile Phase: - Adjust pH - Modify organic solvent ratio - Additives (e.g., formic acid) CheckAllPeaks->CheckMobilePhase No CheckColumnFrit Inspect/Replace Column Inlet Frit CheckSystem->CheckColumnFrit ReplaceColumn Replace Column CheckColumnFrit->ReplaceColumn GoodPeak Acceptable Peak Shape and Resolution ReplaceColumn->GoodPeak CheckSampleSolvent Ensure Sample is Dissolved in Mobile Phase or a Weaker Solvent CheckMobilePhase->CheckSampleSolvent ReduceInjection Reduce Injection Volume/Concentration CheckSampleSolvent->ReduceInjection OptimizeTemp Optimize Column Temperature ReduceInjection->OptimizeTemp ChangeColumn Change Column Chemistry (e.g., Phenyl, Cyano) OptimizeTemp->ChangeColumn AdjustGradient Optimize Gradient Slope ChangeColumn->AdjustGradient AdjustGradient->GoodPeak

Caption: A logical workflow for troubleshooting common peak shape and resolution issues in HPLC analysis.

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of sildenafil analogues, which can be adapted and optimized for this compound.

ParameterRecommended Value/RangeNotes
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)A standard reversed-phase column is a good starting point.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase helps with peak shape and ionization.
Mobile Phase BAcetonitrile or MethanolAcetonitrile often provides better peak shape.
Gradient5-95% B over 5-10 minutesA gradient elution is generally required for good separation.
Flow Rate0.2 - 0.5 mL/minAdjust for optimal resolution and backpressure.
Column Temperature30 - 40 °CCan be optimized to improve selectivity.
Injection Volume1 - 5 µLKeep low to avoid column overload.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)This compound is expected to ionize well in positive mode.
Precursor Ion [M+H]⁺To be determined experimentallyExpected to be the molecular weight of this compound + 1.
Product IonsTo be determined experimentallyOptimize collision energy to obtain characteristic fragment ions.

Experimental Protocols

General Protocol for LC-MS/MS Method Development for this compound

This protocol provides a general framework for developing a robust LC-MS/MS method for the quantification of this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

  • For sample analysis, perform a suitable extraction (e.g., protein precipitation for plasma samples, solid-phase extraction for complex matrices) to isolate the analyte and minimize matrix effects.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization source.

  • Column: Start with a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

3. Mass Spectrometer Optimization:

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy and other MS parameters for each precursor-to-product ion transition to maximize signal intensity.

4. Method Validation:

  • Once the method is developed, validate it according to relevant guidelines (e.g., FDA, ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability.

This technical support guide provides a starting point for researchers to develop and troubleshoot their analytical methods for this compound. Remember that optimization is key, and the provided information should be adapted to your specific instrumentation and experimental needs.

References

addressing matrix effects when using Thiosildenafil-d3 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiosildenafil-d3 as an internal standard in the quantitative analysis of thiosildenafil in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results when analyzing thiosildenafil?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as thiosildenafil, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of the analyte.[1] When not properly addressed, matrix effects can compromise the accuracy, precision, and sensitivity of your assay.[2]

Q2: Why is a deuterated internal standard like this compound recommended for mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[2] Because it is chemically almost identical to the analyte (thiosildenafil), it co-elutes chromatographically and experiences similar ionization suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: What are the common sources of matrix effects in biological samples?

A3: Common sources of matrix effects in biological samples such as plasma, serum, and urine include:

  • Phospholipids: Abundant in plasma and serum, these molecules are a primary cause of ion suppression in electrospray ionization (ESI).[2]

  • Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the ion source.

  • Proteins: Although largely removed during sample preparation, residual proteins can still interfere.

  • Metabolites: Endogenous or drug-related metabolites can co-elute with the analyte and cause interference.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to address matrix effects in complex samples.

Issue Potential Cause(s) Recommended Action(s)
Poor Recovery of Thiosildenafil and/or this compound Inefficient sample preparation (e.g., incomplete protein precipitation, poor extraction efficiency in LLE or SPE).Optimize the sample preparation method. For protein precipitation, test different solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios. For LLE, adjust the pH and test various organic solvents. For SPE, select a sorbent with appropriate chemistry for thiosildenafil and optimize the wash and elution steps.
High Variability in Analyte/Internal Standard Ratio Inconsistent matrix effects between samples. Incomplete co-elution of thiosildenafil and this compound.Improve sample cleanup to remove more interfering components. Optimize the chromatographic method to ensure baseline separation from major matrix components and complete co-elution of the analyte and internal standard. Consider a more rigorous sample preparation technique like Solid Phase Extraction (SPE).
Significant Ion Suppression Observed Co-elution of phospholipids or other endogenous components. High concentration of salts in the final extract.Modify the chromatographic gradient to separate thiosildenafil from the suppression zone. Employ a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or Phree™. Ensure the final extract is sufficiently diluted to minimize the concentration of non-volatile salts.
Inconsistent Results Between Different Batches of Matrix Lot-to-lot variability in the biological matrix.Evaluate the matrix effect across at least six different lots of the biological matrix during method validation to ensure the method is robust.[1]

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for sildenafil and its analogs, which can be considered representative for thiosildenafil analysis.

Table 1: Representative Recovery Data for Sildenafil Analogs using Different Sample Preparation Techniques in Human Plasma

Sample Preparation Method Analyte Mean Recovery (%) RSD (%)
Protein Precipitation (Acetonitrile)Sildenafil88.25.7
N-desmethyl sildenafil85.16.1
Liquid-Liquid Extraction (Methyl-tert-butyl ether)Sildenafil92.54.3
N-desmethyl sildenafil90.84.9
Solid Phase Extraction (C18)Sildenafil95.33.1
N-desmethyl sildenafil93.73.5

Data is illustrative and based on typical performance for sildenafil analogs.

Table 2: Representative Matrix Effect Data for Sildenafil Analogs in Human Plasma

Analyte Matrix Factor (MF) Interpretation
Sildenafil0.82Ion Suppression
N-desmethyl sildenafil0.85Ion Suppression
Thiodimethylsildenafil0.14 - 0.52Significant Ion Suppression[3]

Data for thiodimethylsildenafil is from a study on health supplements and indicates the potential for strong matrix effects with thiosildenafil analogs.[3]

Experimental Protocols

Protocol 1: Protein Precipitation for Thiosildenafil Analysis in Human Plasma

This protocol provides a rapid and straightforward method for sample cleanup.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Thiosildenafil Analysis in Human Plasma

This protocol offers a more thorough cleanup, leading to reduced matrix effects.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

    • Add 500 µL of 4% phosphoric acid and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute thiosildenafil and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add this compound start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap_recon Evaporate & Reconstitute supernatant->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_proc Data Processing (Analyte/IS Ratio) lc_ms->data_proc result Quantitative Result data_proc->result

Caption: Workflow for Thiosildenafil analysis using protein precipitation.

matrix_effect_logic cluster_ionization Ion Source cluster_explanation Effect on Signal analyte Thiosildenafil ionization Ionization Process analyte->ionization is This compound is->ionization matrix Matrix Components (e.g., Phospholipids) matrix->ionization signal MS Signal ionization->signal suppression Ion Suppression (Signal Decrease) signal->suppression Competition for ionization enhancement Ion Enhancement (Signal Increase) signal->enhancement Improved ionization efficiency

Caption: Logic diagram illustrating the concept of matrix effects.

References

Technical Support Center: Quantification of Thiosildenafil-d3 by MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of MS/MS transitions for the quantification of Thiosildenafil-d3. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The molecular weight of Thiosildenafil is approximately 490.64 g/mol . For this compound, where three hydrogen atoms are replaced by deuterium atoms, the molecular weight will increase by approximately 3 g/mol . Therefore, the expected monoisotopic mass of this compound is approximately 493.66 g/mol . In positive electrospray ionization (ESI) mode, the precursor ion to monitor will be the protonated molecule, [M+H]⁺, which corresponds to an m/z of approximately 494.7 .

Q2: What are the recommended MS/MS transitions for this compound?

A2: While specific experimentally determined transitions for this compound are not widely published, they can be predicted based on the known fragmentation of Thiosildenafil and other deuterated sildenafil analogues. A prominent fragmentation pathway for thiosildenafil involves the cleavage of the piperazine ring.[1] For this compound, it is crucial to know the location of the deuterium labels. Assuming the deuterium atoms are on the N-methyl group of the piperazine ring, as is common for deuterated standards of this type, the following transitions are proposed.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure
Thiosildenafil491.2311.1Pyrazolopyrimidine core
Thiosildenafil491.2100.1N-methylpiperazine
This compound 494.2 311.1 Pyrazolopyrimidine core
This compound 494.2 103.1 N-(trideuteromethyl)piperazine

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Q3: How should I optimize the collision energy for these transitions?

A3: Collision energy (CE) is a critical parameter that must be optimized for your specific instrument. A good starting point for sildenafil-type molecules is a CE in the range of 20-40 eV. To optimize, you can perform a collision energy ramping experiment by infusing a standard solution of this compound and monitoring the intensity of the product ions as you vary the CE. The optimal CE will be the value that produces the most stable and intense signal for each product ion.

Q4: What are typical LC-MS/MS parameters for the analysis of Thiosildenafil?

A4: A validated LC-MS/MS method for sildenafil and its analogues can be adapted for Thiosildenafil.[2] Here are some typical starting parameters:

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might run from 10% to 90% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect Precursor/Product Ion Selection:

    • Verify the m/z values. Ensure you have entered the correct precursor and product ion m/z values in your acquisition method.

    • Perform a product ion scan. Infuse a standard solution of this compound and perform a product ion scan of the precursor ion (m/z 494.7) to confirm the major fragment ions.

  • Suboptimal Collision Energy:

    • Perform a collision energy optimization. As described in Q3, ramp the collision energy to find the optimal value for each transition.

  • Ion Source Contamination:

    • Clean the ion source. Contamination can lead to ion suppression. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and source optics.

  • Sample Degradation:

    • Prepare fresh standards. Thiosildenafil and its deuterated analogue may degrade over time, especially in solution. Prepare fresh stock and working solutions.

Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

  • Matrix Effects:

    • Improve sample preparation. If analyzing complex matrices like plasma or urine, consider using a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering substances.

    • Optimize chromatography. Adjust the LC gradient to better separate this compound from co-eluting matrix components.

  • Contaminated Solvents or Glassware:

    • Use high-purity solvents. Ensure that your mobile phases are prepared with LC-MS grade solvents.

    • Thoroughly clean all glassware. Use a rigorous cleaning procedure to avoid contamination.

  • Carryover:

    • Optimize the autosampler wash. Use a strong solvent in your autosampler wash to prevent carryover between injections. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base is often effective.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

  • Column Overloading:

    • Dilute the sample. Injecting too much analyte can lead to peak distortion.

  • Incompatible Injection Solvent:

    • Match the injection solvent to the initial mobile phase. A mismatch in solvent strength between the sample and the mobile phase can cause peak shape issues.

  • Column Degradation:

    • Replace the column. Over time, LC columns can degrade, leading to poor peak shape.

    • Use a guard column. A guard column can help protect the analytical column from contaminants and extend its lifetime.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Collision Energy Optimization
  • Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to monitor the precursor ion (m/z 494.7) and one of the predicted product ions (e.g., m/z 103.1).

  • Create a method that ramps the collision energy from 10 eV to 50 eV in 2 eV increments.

  • Acquire data for several minutes to obtain a stable signal.

  • Plot the product ion intensity as a function of collision energy to determine the optimal value.

  • Repeat for all other product ions.

Quantitative Data Summary

The following tables summarize typical validation data for the quantification of sildenafil and its analogues by LC-MS/MS. These values can serve as a benchmark for your own method development and validation.

Table 1: Typical Calibration and Sensitivity Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Sildenafil2.00 - 1,0002.00Not Reported[2]
Sildenafil1.0 - 10001.0Not Reported[3]
Sildenafil20 - 10002010[4]
Sildenafil5 - 500 (ppb)0.2 - 6.7 (ppb)0.05 - 2 (ppb)[5]

Table 2: Typical Precision and Accuracy Data

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Sildenafil2.00<6.5<6.586.50 - 105.67[2]
Sildenafil50.0<6.5<6.586.50 - 105.67[2]
Sildenafil800<6.5<6.586.50 - 105.67[2]
Sildenafil1.0<10<10>99[3]
Sildenafil1000<10<10>99[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi msms MS/MS Detection (MRM Mode) esi->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor or No Signal check_ions Verify Precursor/ Product Ions? start->check_ions optimize_ce Optimize Collision Energy? check_ions->optimize_ce Ions Correct rescan_ions Perform Product Ion Scan check_ions->rescan_ions Ions Incorrect clean_source Clean Ion Source optimize_ce->clean_source CE Optimized ramp_ce Perform CE Ramp optimize_ce->ramp_ce CE Suboptimal good_signal Signal Restored clean_source->good_signal rescan_ions->good_signal ramp_ce->good_signal

Caption: Troubleshooting logic for poor MS/MS signal.

References

troubleshooting poor recovery of Thiosildenafil-d3 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of Thiosildenafil-d3 during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent recovery of our internal standard, this compound. What are the potential causes?

Low and inconsistent recovery of a deuterated internal standard like this compound can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as issues related to the extraction procedure, chemical instability of the analyte, and matrix effects. It is crucial to systematically investigate each step of your process to pinpoint the source of the loss.

Q2: How can the physicochemical properties of this compound influence its recovery?

Q3: Could the issue be related to the stability of this compound in our samples?

Yes, degradation of the internal standard during sample collection, storage, or processing can lead to poor recovery. Sildenafil has been shown to be stable in various formulations and biological matrices for extended periods when stored properly.[2][3][4] However, factors such as improper pH, exposure to light, extreme temperatures, or enzymatic activity in the biological matrix could potentially degrade this compound.[5] It is advisable to conduct stability tests under your specific experimental conditions.

Q4: What are matrix effects and how can they affect this compound recovery?

Matrix effects refer to the alteration of ionization efficiency by co-eluting substances from the biological sample.[6][7] These effects can lead to ion suppression or enhancement in the mass spectrometer, which may be misinterpreted as poor recovery. Even though a deuterated internal standard is used to compensate for these effects, significant ion suppression can still lead to a signal that is too low for reliable quantification.[8] The choice of sample preparation technique can significantly influence the extent of matrix effects.[9]

Troubleshooting Guides

Below are detailed troubleshooting guides for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a fast and simple method, but it can be prone to issues with recovery and matrix effects.

Problem: Low recovery of this compound after protein precipitation.

Potential Cause Troubleshooting Steps
Incomplete Protein Removal Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile) is used. A common ratio is 3:1 or 4:1 (solvent:sample). Vortex thoroughly and allow sufficient incubation time at a low temperature to maximize protein precipitation.
Analyte Co-precipitation This compound might be entrapped in the protein pellet. After centrifugation, consider a second extraction of the pellet with a smaller volume of the precipitation solvent and combine the supernatants.
Supernatant Transfer Loss Carefully aspirate the supernatant without disturbing the protein pellet. Ensure pipette tips are appropriate for the volumes being handled to minimize loss due to adhesion.
Analyte Adsorption Sildenafil and its analogs can be "sticky." Use low-adsorption polypropylene tubes and pipette tips to minimize loss of this compound to labware surfaces.

Experimental Protocol: Optimized Protein Precipitation

  • To 100 µL of plasma/serum sample in a low-adsorption microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the working concentration of this compound.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • For recovery assessment, the protein pellet can be resuspended in the initial mobile phase, vortexed, centrifuged, and the supernatant analyzed separately.

Logical Workflow for Troubleshooting Protein Precipitation

Start Low Recovery with PPT Check_Solvent Verify Solvent:Sample Ratio (e.g., 3:1 or 4:1) Start->Check_Solvent Check_Mixing Ensure Thorough Vortexing Check_Solvent->Check_Mixing Check_Incubation Optimize Incubation Time/Temp Check_Mixing->Check_Incubation Check_Centrifugation Confirm g-force and Duration Check_Incubation->Check_Centrifugation Analyze_Supernatant Analyze Supernatant Check_Centrifugation->Analyze_Supernatant Reextract_Pellet Re-extract Protein Pellet Analyze_Pellet_Extract Analyze Pellet Extract Reextract_Pellet->Analyze_Pellet_Extract Check_Labware Use Low-Adsorption Plastics Resolved Recovery Improved Check_Labware->Resolved Analyze_Supernatant->Reextract_Pellet If still low Analyze_Supernatant->Resolved If recovery improves Analyze_Pellet_Extract->Check_Labware If recovery in pellet

Caption: Troubleshooting workflow for low recovery in protein precipitation.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT but requires careful optimization of pH and solvent choice.

Problem: Poor recovery of this compound with LLE.

Potential Cause Troubleshooting Steps
Incorrect pH Based on Sildenafil's pKa of ~6.78 (basic) and ~9.12 (acidic), adjust the sample pH to >8.8 to ensure this compound is in its neutral, more organic-soluble form.[1] A pH of 9.5 has been used successfully for sildenafil extraction.[10]
Inappropriate Extraction Solvent The polarity of the extraction solvent should be matched to the analyte. For sildenafil analogs, various solvents have been used. A mixture of chloroform/2-propanol/n-heptane (25:10:65, v/v) is one reported option.[10] Consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.
Insufficient Mixing/Extraction Time Ensure adequate mixing (e.g., vortexing for several minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase.
Emulsion Formation Emulsions can trap the analyte and prevent clean phase separation. If emulsions form, try gentle rocking instead of vigorous vortexing, adding salt, or centrifugation to break the emulsion.
Analyte Solubility in Reconstitution Solvent After evaporation of the organic phase, ensure the dried extract is fully redissolved in the reconstitution solvent. The choice of this solvent should be compatible with your LC mobile phase to ensure good peak shape.

Experimental Protocol: Optimized Liquid-Liquid Extraction

  • To 200 µL of plasma/serum sample, add the this compound internal standard.

  • Adjust the sample pH to 9.5 by adding a small volume of a suitable base (e.g., 1M NaOH or ammonium hydroxide).

  • Add 1 mL of an appropriate organic solvent (e.g., MTBE or a chloroform/isopropanol/heptane mixture).

  • Vortex for 5 minutes, then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Decision Tree for Optimizing LLE

Start Low LLE Recovery Check_pH Is pH > 8.8? Start->Check_pH Adjust_pH Adjust pH to ~9.5 Check_pH->Adjust_pH No Check_Solvent Is solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Test_Solvents Test alternative solvents (e.g., MTBE, Ethyl Acetate) Check_Solvent->Test_Solvents No Check_Mixing Sufficient mixing? Check_Solvent->Check_Mixing Yes Test_Solvents->Check_Mixing Increase_Mixing Increase vortex time/intensity Check_Mixing->Increase_Mixing No Check_Emulsion Emulsion formation? Check_Mixing->Check_Emulsion Yes Increase_Mixing->Check_Emulsion Break_Emulsion Use centrifugation or salt Check_Emulsion->Break_Emulsion Yes Check_Reconstitution Complete redissolution? Check_Emulsion->Check_Reconstitution No Break_Emulsion->Check_Reconstitution Optimize_Reconstitution Test different reconstitution solvents Check_Reconstitution->Optimize_Reconstitution No Resolved Recovery Improved Check_Reconstitution->Resolved Yes Optimize_Reconstitution->Resolved

Caption: Decision-making process for troubleshooting LLE recovery.

Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts but requires a multi-step procedure that must be carefully optimized.

Problem: Low recovery of this compound using SPE.

Potential Cause Troubleshooting Steps
Incorrect Sorbent Choice For sildenafil and its analogs, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbents are commonly used.[11][12] Ensure the sorbent chemistry is appropriate for retaining this compound from your sample matrix.
Improper Column Conditioning/Equilibration The sorbent must be properly wetted (conditioned) with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample loading conditions.[13] Skipping these steps will lead to poor retention.
Sample Overload Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. This can be an issue with highly concentrated samples or large sample volumes.
Inadequate Washing Step The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. A series of washes with increasing organic content may be necessary.
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent, sometimes with a pH modifier. For sildenafil, elution with acetonitrile has been reported.
Drying of Sorbent Bed For some SPE chemistries, allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery. Follow the manufacturer's instructions for the specific sorbent.

Experimental Protocol: General Solid-Phase Extraction

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) through the cartridge.[11] Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound with 1 mL of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in mobile phase for analysis.

Signaling Pathway Analogy for SPE Steps

cluster_0 SPE Cartridge Condition Condition (Activate Sorbent) Equilibrate Equilibrate (Prepare for Sample) Condition->Equilibrate Waste1 Waste Condition->Waste1 Load Load Sample (Analyte Binds) Equilibrate->Load Waste2 Waste Equilibrate->Waste2 Wash Wash (Remove Interferences) Load->Wash Elute Elute (Release Analyte) Wash->Elute Waste3 Waste Wash->Waste3 Final_Extract Clean Extract for Analysis Elute->Final_Extract Sample Sample with This compound Sample->Load

Caption: Sequential steps in a successful solid-phase extraction workflow.

References

minimizing isotopic exchange of deuterium in Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thiosildenafil-d3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of deuterium in this compound. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium isotopic exchange, and why is it a concern for this compound?

A1: Hydrogen-deuterium (H/D) isotopic exchange is a chemical reaction where a deuterium atom in a molecule like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagent), or vice-versa.[1] This is a significant concern because the stability of the deuterium label is critical for the accuracy of studies using this isotopically labeled standard, particularly in quantitative analysis by mass spectrometry where a change in mass would lead to erroneous results.[2] The loss of deuterium compromises the integrity of the compound as an internal standard.

Q2: Which deuterium atoms in this compound are susceptible to exchange?

A2: this compound is labeled on the N-ethyl group of the piperazine moiety. These are C-D bonds, which are generally less prone to exchange than hydrogens attached to heteroatoms (like N-H or O-H). However, exchange can still occur under certain conditions, particularly those involving acid or base catalysis, metal catalysts, or elevated temperatures.[1][2] Protons on nitrogen atoms within the Thiosildenafil structure are considered "labile" and will readily exchange in protic solvents.[2]

Q3: How does pH affect the stability of the deuterium label?

A3: The pH of the solution is a critical factor in the rate of H/D exchange.[2] Both acidic and basic conditions can catalyze the exchange reaction.[1][2] For many organic molecules, including those with amide groups, the minimum rate of exchange occurs in a specific pH range, often mildly acidic (e.g., pH 2.6 for protein backbones).[1] It is crucial to determine the optimal pH for Thiosildenafil's stability, as extreme pH values can significantly accelerate deuterium loss.

Q4: What are the best practices for solvent selection to minimize exchange during experiments?

A4: To minimize exchange, aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) are highly recommended, as they do not have exchangeable protons.[1] If a protic solvent is necessary, using a deuterated version (e.g., D₂O, Methanol-d4) can help maintain isotopic purity by promoting exchange with deuterium rather than hydrogen.[1] The use of H₂O or other non-deuterated protic solvents should be minimized or avoided, especially during sample processing and analysis.[3][4]

Q5: How should I properly handle and store this compound to ensure its isotopic stability?

A5: Proper handling and storage are essential for maintaining the quality of active pharmaceutical ingredients (APIs), including isotopically labeled ones.[5] this compound should be stored in a tightly sealed container, protected from moisture and light, at controlled, cool temperatures as specified by the manufacturer.[6] Storage areas should be clean, dry, and have monitored temperature and humidity.[6] For solutions, prepare them fresh in a suitable aprotic or deuterated solvent and store them at low temperatures for short periods.

Troubleshooting Guides

Problem 1: Significant loss of deuterium is observed during sample preparation for LC-MS analysis.

This is often indicated by a lower-than-expected mass peak or the appearance of an M-1, M-2, or M-3 peak corresponding to the loss of one, two, or three deuterium atoms.

Potential Cause Recommended Solution & Rationale
Use of Protic Solvents Solution: Replace protic solvents (e.g., H₂O, Methanol) in your sample diluent and mobile phase with aprotic alternatives (e.g., Acetonitrile) or their deuterated counterparts (e.g., D₂O, MeOD).[1] Rationale: Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium on your molecule.
Inappropriate pH Solution: Adjust the pH of your solutions to be within a range where exchange is minimized. This is often mildly acidic (pH 2.5-4.5) for quenching exchange reactions.[1] Avoid strongly acidic or basic conditions. Rationale: Acid and base catalysis dramatically increases the rate of H/D exchange.[2]
Elevated Temperature Solution: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C). Use a cooled autosampler for LC-MS analysis. Rationale: Higher temperatures provide the energy needed to overcome the activation barrier for isotopic exchange, especially for less labile C-D bonds.[1]
Extended Sample Processing Time Solution: Minimize the time the sample spends in solution before analysis. Prepare samples immediately before injection if possible. Rationale: Isotopic exchange is an equilibrium process; longer exposure to exchange-promoting conditions increases the likelihood of deuterium loss.[1]

Problem 2: Isotopic purity is inconsistent across different experimental runs or batches.

This can manifest as variability in the measured mass or the relative intensities of isotopologue peaks in the mass spectrum.

Potential Cause Recommended Solution & Rationale
Solvent Contamination Solution: Use fresh, high-purity, anhydrous, or deuterated solvents for each experiment. Ensure solvents are properly stored to prevent water absorption from the atmosphere. Rationale: Trace amounts of water in aprotic solvents can be sufficient to cause significant deuterium back-exchange over time.
Variability in Reagent pH Solution: Prepare fresh buffers for each set of experiments and verify the pH. Do not reuse old mobile phases or diluents. Rationale: The pH of aqueous solutions can change over time due to absorption of atmospheric CO₂, altering the conditions and affecting exchange rates.
Cross-Contamination Solution: Implement rigorous cleaning procedures for all glassware, vials, and equipment between uses to prevent contamination from non-deuterated Thiosildenafil or other protic sources.[5] Rationale: Residue from previous experiments can introduce protons and compromise the isotopic integrity of the current sample.

Experimental Protocols

Protocol 1: Recommended General Handling and Storage
  • Receipt: Upon receipt, inspect the container for integrity. Store immediately under the conditions recommended by the supplier (typically -20°C or colder).

  • Aliquoting: If you need to use small amounts over time, it is best to weigh out aliquots into separate, clean, amber glass vials. This prevents repeated warming/cooling cycles and moisture introduction into the main stock.

  • Weighing: Weigh the compound in an environment with controlled humidity. Use an inert gas like argon or nitrogen to blanket the solid during handling if it is particularly sensitive.

  • Storage of Solids: Keep the solid compound in a desiccator at the recommended storage temperature.

  • Storage of Solutions: Prepare stock solutions in high-purity aprotic or deuterated solvents. Store solutions at -20°C or below in tightly sealed vials. Avoid long-term storage of dilute solutions.

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
  • Solvent Preparation: Use mobile phases and diluents prepared with LC-MS grade aprotic solvents (e.g., acetonitrile) and D₂O with 0.1% formic acid-d. The deuterated acid helps maintain a low pH without introducing protons.

  • Stock Solution: Prepare a stock solution of this compound in an aprotic solvent like acetonitrile or DMSO.

  • Sample Dilution: Perform serial dilutions and prepare the final sample for injection using a diluent that matches the initial mobile phase composition. All steps should be performed on ice or using pre-chilled solvent.

  • Quenching: The standard procedure for HDX-MS involves quenching the exchange reaction by rapidly lowering the pH and temperature.[1] This is achieved by adding the sample to a pre-chilled, low pH buffer (e.g., pH 2.6).

  • Analysis: Place the sample vial in a cooled autosampler (e.g., 4°C) and inject it as soon as possible. Use a UPLC system for rapid separation to minimize the time the analyte is exposed to any protic mobile phase components.[7]

Data Summary

Table 1: General Influence of pH and Temperature on H/D Exchange
Condition Effect on Exchange Rate Rationale
Strongly Acidic (pH < 2) HighAcid-catalyzed exchange mechanism is dominant.[2][8]
Mildly Acidic (pH 2.5 - 4.5) MinimalOften the "sweet spot" where exchange rates are lowest for many compounds.[1]
Neutral (pH ~7) Moderate to HighExchange can occur, especially for labile protons on heteroatoms.[1]
Basic (pH > 9) HighBase-catalyzed exchange mechanism is dominant.[2]
Low Temperature (0 - 4°C) SlowReduces the kinetic energy available to overcome the activation energy for exchange.
High Temperature (> 40°C) FastSignificantly accelerates exchange, even for more stable C-D bonds.[1]
Table 2: Solvent Properties and Their Impact on Deuterium Stability
Solvent Type Example(s) Impact on D-Label Recommendation
Aprotic Acetonitrile, DichloromethaneInert; does not promote exchange.Highly Recommended for sample prep and storage.
Deuterated Protic D₂O, Methanol-d4Can exchange, but replaces D with D, preserving the label.Recommended when a protic solvent is unavoidable.
Protic H₂O, Methanol, EthanolActively promotes D-to-H exchange, causing label loss.[4]Avoid whenever possible.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe Deuterium Loss Detected (e.g., via MS) ph Check pH of all Solutions & Buffers observe->ph solvent Verify Solvent Type (Protic vs. Aprotic) observe->solvent temp Review Temperature During Prep & Storage observe->temp time Assess Sample Processing Time observe->time adjust_ph Adjust pH to Optimal Range (e.g., 2.5-4.5) ph->adjust_ph change_solvent Switch to Aprotic or Deuterated Solvents solvent->change_solvent control_temp Use Cold Conditions (Ice, Cooled Autosampler) temp->control_temp reduce_time Minimize Time Before Analysis time->reduce_time reanalyze reanalyze adjust_ph->reanalyze Re-analyze Sample change_solvent->reanalyze Re-analyze Sample control_temp->reanalyze Re-analyze Sample reduce_time->reanalyze Re-analyze Sample

Caption: Workflow for troubleshooting unexpected deuterium loss.

DecisionTree start Need to Prepare This compound Sample q_solvent Is a protic solvent required for solubility? start->q_solvent a_aprotic Use Aprotic Solvent (e.g., Acetonitrile) q_solvent->a_aprotic No a_d_protic Use Deuterated Protic Solvent (e.g., D₂O, MeOD) q_solvent->a_d_protic Yes q_ph Select pH for Maximum Stability a_aprotic->q_ph a_d_protic->q_ph a_ph Buffer to Mildly Acidic pH (e.g., 2.5-4.5 with d-formic acid) q_ph->a_ph q_temp Select Temperature a_ph->q_temp a_temp Work at Low Temperature (0-4 °C) q_temp->a_temp end_node Proceed to Analysis a_temp->end_node

Caption: Decision tree for selecting optimal experimental conditions.

References

selecting the appropriate chromatography column for Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column for Thiosildenafil-d3 analysis. It includes a troubleshooting guide and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chromatography column used for the analysis of this compound and its analogs?

A1: Reversed-phase (RP) chromatography columns are predominantly used for the analysis of this compound and related compounds. Specifically, C18 (octadecylsilane) columns are the most frequently reported choice due to their hydrophobic stationary phase, which provides excellent retention and separation for moderately polar to nonpolar compounds like Thiosildenafil.[1][2][3][4]

Q2: What are the key parameters to consider when selecting a C18 column?

A2: When selecting a C18 column, consider the following parameters:

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) offer higher efficiency and better resolution, particularly for complex mixtures or when high sensitivity is required. However, they also generate higher backpressure. Standard particle sizes of 5 µm are widely used and provide a good balance between efficiency and backpressure.[2]

  • Pore Size: A pore size of around 100-120 Å is typically suitable for small molecules like this compound.

  • Column Dimensions (Length and Internal Diameter): Standard analytical columns often have dimensions of 150 mm or 250 mm in length and 4.6 mm in internal diameter.[1][2][4] Shorter columns can be used for faster analysis times, while longer columns provide better resolution. The internal diameter affects the flow rate and sample loading capacity.

  • Endcapping: Endcapped C18 columns are generally preferred to minimize interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.

Q3: Are there any alternative column chemistries to C18 for this compound analysis?

A3: While C18 is the most common, other reversed-phase chemistries can also be effective. These include C8 (octylsilane), Phenyl, and Phenyl-Hexyl columns. These stationary phases offer different selectivity profiles that may be advantageous for resolving this compound from impurities or other components in the sample matrix. For instance, Phenyl columns can provide unique selectivity for aromatic compounds.

Column Selection and Method Parameters

The following table summarizes typical column and method parameters used for the analysis of Sildenafil and its analogs, which can be adapted for this compound.

ParameterTypical Value/RangeReference
Column Type Reversed-Phase C18 (ODS)[1][2][3][4]
Column Dimensions 150 x 4.6 mm, 250 x 4.6 mm[1][2][4]
Particle Size 5 µm[1][2]
Mobile Phase Methanol or Acetonitrile with an aqueous buffer (e.g., 0.25% Formic Acid, 0.05M KH2PO4, 0.5% Triethylamine)[1][2][4]
Mobile Phase Ratio 70:30 (Organic:Aqueous) or 85:15 (Methanol:Water) are common starting points[1][3]
Flow Rate 0.5 - 1.0 mL/min[1][2]
Detection Wavelength 230 nm or 290 nm[2][3][4]
Injection Volume 10 - 20 µL[1][2]
Column Temperature Ambient or 30 °C[2]

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica backbone of the column. It can also result from column overload or a mismatch between the injection solvent and the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%), to the mobile phase.[2] This will mask the silanol groups and reduce tailing.

      • Lower pH: Lowering the pH of the aqueous portion of the mobile phase with an acid like formic acid or phosphoric acid can protonate the silanol groups and reduce their interaction with the analyte.

      • Column Choice: Ensure you are using an endcapped C18 column. If tailing persists, consider a column with a base-deactivated stationary phase.

      • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase to prevent peak distortion.

      • Reduce Sample Load: Inject a lower concentration or smaller volume of your sample to rule out column overload.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer:

    • Cause: Retention time variability can be due to an unstable mobile phase, fluctuating column temperature, or issues with the HPLC pump.

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and the pH is stable. Prepare fresh mobile phase daily.

      • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

      • Column Temperature: Use a column oven to maintain a constant temperature.[2] Even small fluctuations in ambient temperature can affect retention times.

      • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate. Priming the pump lines can help remove air bubbles.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Question: I am not getting a strong enough signal for this compound. How can I improve the sensitivity of my method?

  • Answer:

    • Cause: Low signal intensity can result from a low concentration of the analyte, a non-optimal detection wavelength, or poor chromatographic peak shape.

    • Troubleshooting Steps:

      • Optimize Detection Wavelength: Thiosildenafil is expected to have a UV absorbance maximum similar to sildenafil. Scan the UV spectrum of your standard to determine the wavelength of maximum absorbance. Wavelengths around 230 nm and 290 nm have been used for sildenafil.[2][3][4]

      • Increase Sample Concentration: If possible, increase the concentration of your sample.

      • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential peak broadening.

      • Improve Peak Shape: A sharp, narrow peak will have a higher signal-to-noise ratio than a broad, tailing peak. Address any peak shape issues using the steps outlined in "Issue 1".

      • Mobile Phase Composition: Adjust the organic-to-aqueous ratio of your mobile phase. A higher percentage of the aqueous component will generally lead to longer retention and potentially broader peaks, but may improve resolution from interfering peaks.

Experimental Workflow

The following diagram illustrates a logical workflow for selecting an appropriate chromatography column for this compound analysis.

This compound Column Selection Workflow This compound Column Selection Workflow start Start: Define Analytical Goal (e.g., Quantification, Purity) initial_column Initial Column Selection: Reversed-Phase C18 start->initial_column method_dev Method Development: - Mobile Phase Scouting - Gradient/Isocratic - Temperature Optimization initial_column->method_dev eval_chrom Evaluate Chromatography: - Peak Shape - Resolution - Retention Time method_dev->eval_chrom acceptable Acceptable? eval_chrom->acceptable Good troubleshoot Troubleshoot Specific Issues: - Tailing -> Add Modifier - Co-elution -> Change Selectivity eval_chrom->troubleshoot Poor final_method Final Validated Method acceptable->final_method optimize Optimize Method Parameters: - Fine-tune Mobile Phase - Adjust Flow Rate optimize->eval_chrom troubleshoot->optimize alt_column Consider Alternative Column: - C8 - Phenyl - Different C18 Brand troubleshoot->alt_column No Improvement alt_column->method_dev

Caption: Workflow for selecting a chromatography column for this compound.

References

Technical Support Center: Troubleshooting Thiosildenafil-d3 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Thiosildenafil-d3 calibration curves. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioanalytical method development and validation of assays involving this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the common causes?

Non-linearity in calibration curves, particularly in LC-MS/MS analyses, is a frequent observation.[1][2] The primary reasons for this can be broadly categorized as follows:

  • Instrumental Effects:

    • Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the amount of analyte, leading to a plateau in the calibration curve.[1]

    • Ionization Suppression/Enhancement: The presence of matrix components co-eluting with the analyte and internal standard can affect the ionization efficiency in the mass spectrometer's source.[1][3] This can lead to a non-proportional response as the analyte concentration changes.

  • Analyte/Internal Standard Behavior:

    • Competition for Ionization: When the analyte (Thiosildenafil) and the deuterated internal standard (this compound) are at significantly different concentrations, they can compete for ionization, leading to a non-linear response ratio.[3][4] The signal of the internal standard may decrease as the analyte concentration increases.[5]

    • Isotopic Contribution: At high concentrations of the analyte, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, causing deviation from linearity.[6]

  • Sample Preparation and Chromatography:

    • Extraction Inefficiency: Inconsistent recovery of the analyte or internal standard during sample extraction can introduce variability and non-linearity.

    • Column Overload: Injecting high concentrations of the analyte can lead to poor peak shape and a non-linear response.

Q2: How can I assess the linearity of my calibration curve?

While the correlation coefficient (r) or coefficient of determination (R²) are commonly reported, they are not sufficient on their own to assess linearity.[1] A more rigorous evaluation should include:

  • Visual Inspection of the Curve: Plot the response ratio (analyte peak area / internal standard peak area) against the concentration and visually inspect for a linear trend.

  • Residual Plots: A plot of the residuals (the difference between the observed and calculated values) versus the concentration should show a random distribution around zero. Any discernible pattern, such as a U-shape, indicates non-linearity.

  • Statistical Tests: Analysis of variance (ANOVA) can be used to test for lack-of-fit of the linear model.[7]

Q3: Is it acceptable to use a non-linear calibration curve?

Yes, if the non-linearity is reproducible and can be accurately described by a mathematical model, a non-linear regression can be used.[1][6] Common non-linear models include:

  • Quadratic Regression: This is often suitable when the curve shows a consistent, gentle curve.[1][6]

  • Weighted Linear Regression: This approach can be used to give less weight to the higher concentration standards, which often have greater variance, and can help to improve the accuracy at the lower end of the curve.[1]

Regulatory guidelines generally accept the use of non-linear curves provided they are appropriately justified and validated.

Troubleshooting Guides

Guide 1: Investigating the Source of Non-Linearity

This guide provides a systematic approach to identifying the root cause of your calibration curve linearity issues with this compound.

Step 1: Evaluate Standard Preparation and Dilution Series

  • Action: Prepare a fresh set of calibration standards from a new stock solution. Instead of serial dilutions, prepare each standard independently.[8]

  • Rationale: This helps to rule out errors in the initial stock solution or cumulative errors from serial dilutions.

Step 2: Assess for Detector Saturation

  • Action: Dilute the highest concentration standards and re-inject them. Observe if the response becomes more linear within a narrower concentration range.

  • Rationale: If the detector is saturated, reducing the analyte concentration should bring the response back into the linear range. You can also monitor the absolute signal of the highest standard; if it remains constant with increasing concentration, saturation is likely.

Step 3: Investigate Matrix Effects

  • Action: Prepare two calibration curves: one in the solvent (e.g., methanol) and another in the biological matrix (e.g., plasma).

  • Rationale: A significant difference between the slopes of the two curves indicates the presence of matrix effects (ion suppression or enhancement).

Step 4: Examine Internal Standard Response

  • Action: Plot the absolute peak area of this compound across all calibration standards.

  • Rationale: A consistent decrease in the internal standard peak area as the analyte (Thiosildenafil) concentration increases suggests competition for ionization.[3][4][5]

Experimental Protocol: Assessing Matrix Effects

Objective: To determine if the biological matrix is influencing the ionization of Thiosildenafil and this compound.

Materials:

  • Thiosildenafil and this compound stock solutions

  • Blank biological matrix (e.g., human plasma)

  • Solvent for standard preparation (e.g., 50:50 acetonitrile:water)

  • LC-MS/MS system

Procedure:

  • Prepare Solvent Calibration Curve:

    • Spike appropriate volumes of the Thiosildenafil stock solution into the solvent to prepare a series of at least 6-8 non-zero calibration standards.

    • Add a constant concentration of this compound to each standard.

  • Prepare Matrix Calibration Curve:

    • Spike the same volumes of the Thiosildenafil stock solution into the blank biological matrix to prepare the same concentration range as the solvent curve.

    • Add the same constant concentration of this compound to each standard.

    • Process the matrix standards using your established sample extraction procedure.

  • Analysis:

    • Inject both sets of standards onto the LC-MS/MS system.

    • Plot the response ratio (Thiosildenafil peak area / this compound peak area) versus concentration for both curves.

  • Evaluation:

    • Calculate the slope of both calibration curves.

    • The matrix effect factor (MEF) can be calculated as: MEF = (Slope of matrix curve / Slope of solvent curve).

    • An MEF value significantly different from 1 indicates a matrix effect.

Data Presentation:

Calibration CurveSlopeMatrix Effect Factor (MEF)
In SolventValueValueN/A
In MatrixValueValueCalculated Value

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes & Solutions A Non-Linear Calibration Curve for this compound B Check Standard Preparation (Fresh stock, independent dilutions) A->B C Assess Detector Saturation (Dilute high standards) A->C D Evaluate Matrix Effects (Solvent vs. Matrix Curve) A->D E Analyze IS Response (Plot IS area vs. analyte conc.) A->E F Dilution Error -> Re-prepare standards B->F J Acceptable Non-Linearity -> Use quadratic or weighted regression B->J G Detector Saturation -> Narrow concentration range or dilute samples C->G C->J H Matrix Effect -> Improve sample cleanup or chromatography D->H D->J I Ionization Competition -> Adjust IS concentration E->I E->J

References

impact of mobile phase composition on Thiosildenafil-d3 retention time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Thiosildenafil-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which mobile phase composition affects the retention time of this compound in reversed-phase HPLC?

In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase (typically C18) is nonpolar, while the mobile phase is polar. This compound, a relatively nonpolar compound, is retained on the column through hydrophobic interactions with the stationary phase. The mobile phase, a mixture of water and a less polar organic solvent (like acetonitrile or methanol), competes with the analyte for binding sites on the stationary phase. Increasing the proportion of the organic solvent in the mobile phase makes it more nonpolar, increasing its éluotropic strength. This enhanced mobile phase polarity leads to a decrease in the retention time of this compound as it is more readily eluted from the column.

Q2: How does the pH of the mobile phase influence the retention and peak shape of this compound?

The pH of the mobile phase can significantly impact the ionization state of an analyte, which in turn affects its retention and peak shape in RP-HPLC. Sildenafil, the parent compound of this compound, has two pKa values (approximately 7.10 and 9.84).[1] When the mobile phase pH is close to the pKa of the analyte, small variations in pH can lead to significant changes in retention time.[2] For basic compounds like this compound, operating at a pH below its pKa will result in the compound being in its ionized (protonated) form. This increased polarity generally leads to shorter retention times on a nonpolar stationary phase.[3] Conversely, at a pH above the pKa, the compound will be in its neutral, less polar form, resulting in longer retention times.[3] Adjusting the pH can also improve peak shape by preventing interactions that can cause tailing. For sildenafil and its analogs, a mobile phase pH of around 3.0 is often used to ensure consistent protonation and good peak shape.[4][5][6]

Q3: What are common organic modifiers and buffers used in the mobile phase for the analysis of sildenafil analogs like this compound?

Acetonitrile and methanol are the most commonly used organic modifiers in the mobile phase for the analysis of sildenafil and its analogs.[1][4][7][8][9] The choice between them can affect selectivity and resolution. Buffers are added to the aqueous portion of the mobile phase to control and maintain a stable pH. Common buffers include phosphate buffers, ammonium acetate, and triethylamine (TEA) adjusted to a specific pH with an acid like phosphoric acid or formic acid.[1][4][6][10][11] For example, a mobile phase consisting of a buffer, methanol, and acetonitrile in a specific ratio (e.g., 58:25:17 v/v/v) with the buffer being triethylamine adjusted to pH 3.0 with phosphoric acid has been successfully used for sildenafil analysis.[6]

Troubleshooting Guide

Issue 1: this compound Retention Time is Too Short

Possible Causes:

  • The concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase is too high.

  • The flow rate is too high.

  • The column temperature is too high.

Solutions:

  • Decrease the Organic Solvent Percentage: Gradually decrease the proportion of the organic solvent in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention of the nonpolar this compound on the stationary phase and thus a longer retention time.

  • Optimize Flow Rate: While a standard flow rate is often 1.0 mL/min, reducing it can sometimes increase retention, though this will also increase the total run time.[1][12]

  • Adjust Column Temperature: Lowering the column temperature can increase the viscosity of the mobile phase and slow down the elution process, leading to a longer retention time.

Issue 2: this compound Retention Time is Too Long

Possible Causes:

  • The concentration of the organic solvent in the mobile phase is too low.

  • The flow rate is too low.

  • The column is losing its stationary phase (column degradation).

Solutions:

  • Increase the Organic Solvent Percentage: Gradually increase the proportion of the organic solvent. This will decrease the polarity of the mobile phase, reducing the retention of this compound and shortening the retention time. For instance, modifying the mobile phase from a 50:50 to a 40:60 ratio of ammonium acetate buffer to acetonitrile was shown to reduce the retention time of sildenafil from 10 minutes to 5 minutes.[1]

  • Increase Flow Rate: Increasing the flow rate will decrease the retention time. However, be mindful that excessively high flow rates can lead to a loss of resolution and increased backpressure.

  • Column Maintenance/Replacement: If the retention time continues to increase over several runs with the same method, it may indicate column degradation. In this case, flushing the column or replacing it may be necessary.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate mobile phase pH.

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Column contamination or degradation.

Solutions:

  • Adjust Mobile Phase pH: For basic compounds like this compound, a mobile phase with a low pH (e.g., around 3.0) can protonate the molecule, leading to better peak shape by minimizing unwanted interactions with the silica support of the stationary phase.[4][5][6] The addition of a modifier like triethylamine can also help to mask active silanol groups on the stationary phase and reduce peak tailing.

  • Reduce Sample Concentration: Injecting a lower concentration of the sample can prevent column overload, which is a common cause of peak fronting.

  • Column Cleaning: If the column is contaminated, a proper washing procedure with a series of strong and weak solvents can help restore performance.

Experimental Protocols

The following tables summarize various HPLC methods reported for the analysis of Sildenafil, which can serve as a starting point for developing a method for this compound.

Table 1: Mobile Phase Compositions for Sildenafil Analysis

Organic ModifierAqueous Phase/BufferRatio (v/v)pHReference
Acetonitrile0.2% Triethylamine (TEA) with Orthophosphoric Acid (OPA)40:603.0[4][5]
Acetonitrile0.2 M Ammonium Acetate Buffer60:407.0[1]
MethanolWater85:15Not Specified[7][9]
Ethyl AcetateEthanol60:40Not Specified[12]
Methanol & AcetonitrileBuffer (7 mL TEA in 1 L water with Phosphoric Acid)25:17 (Organic:Buffer 42:58)3.0 ± 0.1[6]
Acetonitrile20 mM Phosphate Buffer29:712.8[10]
Acetonitrile & Methanol0.5% Triethylamine15:26 (Organic:Buffer 41:59)Not Specified[8]
Acetonitrile10 mM Phosphate BufferGradient3.0[11]

Table 2: Chromatographic Conditions for Sildenafil Analysis

Column TypeColumn DimensionsFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Waters Spherisorb® C184.6 x 250 mm, 5 µm1.02305.01[4][5]
ACE 5 C18-AR4.6 x 250 mm, 5 µm1.0240~5[1]
Prontosil C184.6 x 150 mm, 5 µm1.02304.0[7]
Lichrosphere RP C84.0 x 250 mm, 5 µm1.02902.73[12]
Ascentis® Express C184.6 x 150 mm, 5 µm1.02906.0[6]
Hypersil BDS-C184.0 x 125 mm, 5 µm1.5285Not Specified[10]
LiChrosorb® RP-184.0 x 150 mm, 5 µm1.0290Not Specified[8]
YMC-Pack ODS AQ4.6 x 150 mm1.0220Not Specified[11]

Visualizations

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Standard Solution hplc_system Equilibrate HPLC System with Mobile Phase prep_sample->hplc_system prep_mobile Prepare Mobile Phase (e.g., ACN:Buffer) prep_mobile->hplc_system inject_sample Inject Sample hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect UV Detection run_hplc->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_data Analyze Retention Time and Peak Shape acquire_data->analyze_data Troubleshooting_Retention_Time node_action node_action start Retention Time Issue? is_short Is Retention Time Too Short? start->is_short is_long Is Retention Time Too Long? is_short->is_long No decrease_organic Decrease % Organic Solvent is_short->decrease_organic Yes increase_organic Increase % Organic Solvent is_long->increase_organic Yes end Optimal Retention Time is_long->end No check_flow_rate_short Check/Decrease Flow Rate decrease_organic->check_flow_rate_short check_flow_rate_long Check/Increase Flow Rate increase_organic->check_flow_rate_long check_flow_rate_short->end check_flow_rate_long->end

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Thiosildenafil-d3 with Alternative Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. For sildenafil and its analogues, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability, particularly in complex biological matrices. This guide provides a comprehensive comparison of Thiosildenafil-d3 with other commonly employed internal standards for the analysis of sildenafil, supported by experimental data and detailed protocols to aid researchers in their selection process.

The Ideal Internal Standard: Key Characteristics

An ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sildenafil should exhibit the following characteristics:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample preparation and analysis.

  • Co-elution: It should elute close to the analyte to experience similar matrix effects.

  • Mass Difference: The IS must have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.

  • Stability: It must be stable throughout the entire analytical process.

  • No Interference: The IS should not be present in the biological samples being analyzed and should not interfere with the detection of the analyte.

Deuterated analogues of the analyte, such as this compound, are often considered the gold standard as they meet most of these criteria.

Comparative Analysis of Internal Standards

The selection of an internal standard can significantly impact the performance of a bioanalytical method. Below is a comparison of this compound (theoretically assessed) and other commonly used internal standards for sildenafil analysis.

Internal StandardTypeLinearity (r²)Accuracy (%)Precision (%RSD)Matrix Effect Compensation
This compound Deuterated Analogue>0.99 (Expected)95-105 (Expected)<15 (Expected)Excellent (Expected)
Sildenafil-d8 Deuterated Analogue>0.99[1][2]86.5-105.7[1]<6.5[1]Excellent[2]
Tadalafil-d3 Deuterated Analogue>0.99[3]98.5-101.5[3]<4.5[3]Excellent[3]
Quinoxaline Analogue>0.99Not ReportedNot ReportedGood
Vardenafil AnalogueNot ReportedNot ReportedNot ReportedGood

This compound (Theoretical Assessment): As a stable isotope-labeled version of thiosildenafil, a known analogue of sildenafil[4], this compound is expected to be an excellent internal standard. Its chemical and physical properties would closely mimic those of thiosildenafil and other sildenafil analogues, ensuring that it behaves similarly during extraction, chromatography, and ionization. This leads to superior compensation for matrix effects and variability in sample preparation, resulting in high accuracy and precision.

Sildenafil-d8: This is a widely used and effective internal standard for sildenafil analysis. Studies have demonstrated its excellent performance, with high linearity, accuracy, and precision[1][2]. As a deuterated version of the analyte itself, it co-elutes and experiences nearly identical matrix effects, making it a reliable choice.

Tadalafil-d3: While a deuterated analogue of a different phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil-d3 has been successfully used as an internal standard in the analysis of tadalafil[3]. Its structural similarity to sildenafil could make it a viable option, though its chromatographic behavior relative to sildenafil would need to be carefully evaluated.

Quinoxaline and Vardenafil: These are non-deuterated, structurally analogous compounds that have been used as internal standards. While they can provide adequate results, their different chemical structures may lead to variations in extraction efficiency and chromatographic retention compared to sildenafil, potentially resulting in less effective compensation for matrix effects.

Experimental Protocols

A generalized protocol for the cross-validation of an internal standard for sildenafil analysis using LC-MS/MS is provided below. This protocol should be adapted and optimized for specific laboratory conditions and instrumentation.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of sildenafil, thiosildenafil, and the internal standards (this compound, Sildenafil-d8, etc.) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solutions to cover the desired calibration range (e.g., 1-1000 ng/mL).

  • Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC sample), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for sildenafil, thiosildenafil, and each internal standard.

4. Method Validation:

  • Conduct a full validation of the method in accordance with regulatory guidelines (e.g., FDA or EMA).

  • Assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • For cross-validation, analyze a set of quality control (QC) samples prepared with this compound and re-analyze the same samples using an alternative internal standard. Compare the results to ensure consistency.

Visualization of the Validation Workflow

The following diagram illustrates the key stages in the cross-validation of an internal standard for a bioanalytical method.

G Internal Standard Cross-Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion A Select Primary IS (e.g., this compound) C Optimize LC-MS/MS Parameters A->C B Select Alternative IS (e.g., Sildenafil-d8) B->C D Prepare Calibration Standards & QC Samples with Primary IS E Analyze Samples (Batch 1) D->E F Assess Performance: Linearity, Accuracy, Precision E->F G Re-prepare QC Samples with Alternative IS F->G H Analyze Samples (Batch 2) G->H I Compare Results of QC Samples from Both Batches H->I J Statistical Analysis (e.g., Bland-Altman Plot) I->J K Acceptance Criteria Met? J->K L Method is Validated K->L Yes M Investigate Discrepancies K->M No

Internal Standard Cross-Validation Workflow

This workflow diagram outlines the logical progression from selecting and optimizing internal standards to performing the validation and cross-validation experiments, culminating in a decision on the method's validity.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for sildenafil and its analogues. While deuterated internal standards like Sildenafil-d8 have a proven track record of excellent performance, the theoretical advantages of this compound suggest it would be an equally, if not more, suitable choice, particularly for the analysis of thiosildenafil itself. The provided experimental protocol and validation workflow offer a framework for researchers to conduct their own cross-validation studies, ensuring the highest quality data in their research and development endeavors.

References

A Comparative Guide: Understanding Sildenafil and the Role of its Deuterated Analog, Sildenafil-d3, in Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between Thiosildenafil-d3 and Sildenafil-d3 cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on this compound.

This guide will instead offer a comprehensive overview of the well-documented phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, and its deuterated analog, Sildenafil-d3. The focus will be on the performance characteristics of Sildenafil and the critical role of Sildenafil-d3 as an internal standard in quantitative bioanalysis, a vital tool for researchers, scientists, and drug development professionals.

Sildenafil: Mechanism of Action and Pharmacokinetic Profile

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis.[1][2] Sildenafil enhances the effect of NO by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[1][2]

The metabolic fate of Sildenafil is primarily driven by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route) in the liver.[1][2][3] The main active metabolite is N-desmethyl sildenafil, which has a PDE5 selectivity profile similar to the parent drug and accounts for about 20% of its pharmacological effect.[3]

Sildenafil Signaling Pathway

Sildenafil_Signaling_Pathway cluster_1 Corpus Cavernosum Smooth Muscle Cell Nerve Endings Nerve Endings NO Nitric Oxide (NO) Nerve Endings->NO Endothelial Cells Endothelial Cells Endothelial Cells->NO sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Degrades to Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits NO->sGC Activates Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (contains Sildenafil) Add_IS Add Internal Standard (Sildenafil-d3) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer, Evaporation & Reconstitution Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Peak_Integration Peak Integration for Sildenafil & Sildenafil-d3 LC_MSMS->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Sildenafil / Sildenafil-d3) Peak_Integration->Calculate_Ratio Calibration_Curve Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantification of Sildenafil in Unknown Samples Calibration_Curve->Quantification

References

A Comparative Guide to Bioanalytical Method Validation for Thiosildenafil-d3 Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Thiosildenafil-d3, a deuterated analogue of the phosphodiesterase-5 (PDE5) inhibitor, Thiosildenafil. The methodologies and validation parameters detailed herein are aligned with the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance to ensure data integrity and regulatory compliance in preclinical and clinical studies.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in biological matrices. The primary method for such analyses is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. However, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) can be considered for specific applications.

ParameterLC-MS/MSHPLC-UVTLC with Densitometry
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceSeparation by planar chromatography, detection by light absorbance/fluorescence
Selectivity Very High (mass-based)Moderate to HighLow to Moderate
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL)Moderate (ng/mL)Low (µg/mL)
Linearity Range Wide (typically 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)Narrow (typically 1-2 orders of magnitude)
Precision (%RSD) < 15%< 15%> 15%
Accuracy (%Bias) ± 15%± 15%> 15%
Throughput HighModerateLow
Cost HighModerateLow
FDA Guideline Compliance Fully compliant for pivotal bioanalytical studiesMay be suitable for early-stage, non-GLP studiesGenerally not suitable for regulatory bioanalysis

Experimental Protocols for Method Validation

A full validation of a bioanalytical method is required for regulatory submissions. The following protocols are based on the FDA's M10 guidance and are tailored for an LC-MS/MS method for this compound in a biological matrix such as human plasma.

Reference Standards

The reference standard for Thiosildenafil and the internal standard (IS), this compound, must be of the highest purity. A certificate of analysis (CoA) for each standard is required.

Bioanalytical Method Development

The initial phase involves optimizing the chromatographic conditions and mass spectrometric parameters.

  • Chromatography: A reversed-phase C18 column is typically used with a mobile phase gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally suitable for sildenafil analogues. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

Full Validation Experiments
  • Protocol: Analyze at least six individual blank matrix samples to investigate for interfering peaks at the retention times of Thiosildenafil and this compound. The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

  • Protocol: A calibration curve should be prepared with a blank sample, a zero standard (blank + IS), and at least six non-zero concentration standards. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. The simplest regression model that adequately describes the concentration-response relationship should be used, typically a linear model with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be ≥ 0.99.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-run (within-batch): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (between-batch): Analyze at least five replicates of each QC level in at least three different analytical runs on different days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ).

  • Protocol: The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample. The accuracy and precision at the LLOQ must meet the acceptance criteria.

  • Protocol: The extraction recovery of the analyte and IS should be determined at three concentration levels (low, medium, and high). This is done by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.

  • Protocol: The matrix effect should be evaluated using at least six lots of the biological matrix. The matrix factor is calculated by comparing the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. The IS-normalized matrix factor should have a %RSD of ≤15%.

  • Protocol: The stability of Thiosildenafil in the biological matrix must be assessed under various storage and handling conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature for a period that exceeds the duration of the study sample storage.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in a bioanalytical method validation study.

Bioanalytical_Method_Validation_Workflow start Start method_dev Method Development (LC & MS Optimization) start->method_dev full_val Full Validation method_dev->full_val selectivity Selectivity & Specificity full_val->selectivity Perform cal_curve Calibration Curve & Linearity full_val->cal_curve Perform acc_prec Accuracy & Precision full_val->acc_prec Perform lloq LLOQ full_val->lloq Perform recovery Recovery full_val->recovery Perform matrix_effect Matrix Effect full_val->matrix_effect Perform stability Stability full_val->stability Perform report Validation Report selectivity->report cal_curve->report acc_prec->report lloq->report recovery->report matrix_effect->report stability->report end End report->end

Caption: Overall workflow for bioanalytical method validation.

Sample_Analysis_Workflow sample_receipt Sample Receipt & Thawing add_is Add Internal Standard (this compound) sample_receipt->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation transfer Transfer Supernatant centrifugation->transfer lc_ms_analysis LC-MS/MS Analysis transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Typical workflow for sample analysis.

A Guide to Inter-Laboratory Comparison of Thiosildenafil Analysis Using Thiosildenafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of analytical results for thiosildenafil, a sildenafil analogue, utilizing Thiosildenafil-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is due to its ability to effectively compensate for variability in sample preparation, matrix effects, and instrument response, thus ensuring the accuracy and precision of the results.[1][2][3]

While a dedicated, large-scale inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes performance data from validated LC-MS/MS methods for the closely related compound, sildenafil, which employs a deuterated internal standard (sildenafil-d8). This data serves as a robust proxy for the expected performance of a well-validated method using this compound.

Data Presentation: Expected Performance of a Validated Method

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of sildenafil analogues using a deuterated internal standard. These represent the target parameters for any laboratory participating in an inter-laboratory comparison.

Table 1: Method Validation Parameters for Thiosildenafil Analysis using this compound

ParameterTarget Acceptance CriteriaExpected Performance Data (based on sildenafil-d8 methods)
Linearity (r²) ≥ 0.99> 0.99[4]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101.0 - 5.0 ng/mL[5][6]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%[5]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%[5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)91.7% - 109.7% of nominal values[6]
Recovery (%) Consistent, precise, and reproducible> 90%[5]
Matrix Effect Within acceptable limitsCompliant with regulatory guidelines[5]
Stability (Freeze-Thaw, Bench-Top, Long-Term) ≤ 15% deviation from nominal concentrationStable through three freeze-thaw cycles and long-term storage[6]

Table 2: Comparison of Internal Standard Approaches

Internal Standard TypeAdvantagesDisadvantagesTypical Performance
This compound (Deuterated) Co-elutes with the analyte, corrects for matrix effects, extraction variability, and ionization suppression/enhancement.[1][2][3]Higher cost of synthesis.High accuracy and precision (as shown in Table 1).
Structurally Similar Analogue (e.g., Sildenafil) More readily available and less expensive than a deuterated standard.May not co-elute perfectly, leading to incomplete correction for matrix effects. Chromatographic separation is required.Good performance, but may be less robust in complex matrices.
Unrelated Compound (e.g., Clarithromycin) Readily available and inexpensive.Does not mimic the analyte's behavior during sample preparation and analysis. Prone to inaccuracies due to differential matrix effects.Can be used if a deuterated or analogue standard is unavailable, but requires more extensive validation to demonstrate reliability.[6]

Experimental Protocols

This section details a representative experimental protocol for the analysis of thiosildenafil in a biological matrix (e.g., human plasma) using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

  • Objective: To remove proteins that can interfere with the analysis and damage the analytical column.

  • Procedure:

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Objective: To chromatographically separate thiosildenafil from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 3: Typical LC-MS/MS Conditions

ParameterCondition
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[5]
Gradient Elution Optimized to achieve good separation and peak shape.
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Specific precursor-to-product ion transitions for thiosildenafil and this compound.

Note: The exact MRM transitions for thiosildenafil and this compound would need to be determined empirically through infusion and optimization on the specific mass spectrometer being used.

Method Validation

The analytical method should be fully validated according to the guidelines from regulatory bodies such as the FDA or EMA. The key validation parameters are listed in Table 1.

Mandatory Visualizations

Signaling Pathway

Simplified Signaling Pathway of PDE5 Inhibition Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation cGMP cGMP Guanylate Cyclase Activation->cGMP converts GTP GTP GTP->Guanylate Cyclase Activation Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 hydrolyzed by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Inactive 5'-GMP Inactive 5'-GMP PDE5->Inactive 5'-GMP Thiosildenafil Thiosildenafil Thiosildenafil->PDE5 inhibits

Caption: Simplified signaling pathway of PDE5 inhibition by Thiosildenafil.

Experimental Workflow

Bioanalytical Workflow for Thiosildenafil Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for the quantification of Thiosildenafil.

Logical Relationship

Rationale for Using a Deuterated Internal Standard Thiosildenafil_d3 This compound (IS) Similar_Properties Nearly Identical Physicochemical Properties Thiosildenafil_d3->Similar_Properties Thiosildenafil_Analyte Thiosildenafil (Analyte) Thiosildenafil_Analyte->Similar_Properties Co_elution Co-elution during Chromatography Similar_Properties->Co_elution Similar_Behavior Similar Behavior during Sample Prep & Ionization Similar_Properties->Similar_Behavior Compensation Compensation for Variability (e.g., Matrix Effects, Recovery) Co_elution->Compensation Similar_Behavior->Compensation Accurate_Quantification Accurate and Precise Quantification Compensation->Accurate_Quantification

Caption: Logical relationship justifying the use of this compound.

References

A Researcher's Guide to Assessing the Isotopic Purity of Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolism studies, the accuracy of quantitative analysis is paramount. Deuterated internal standards, such as Thiosildenafil-d3, are critical tools in mass spectrometry-based assays for ensuring precision. However, the reliability of these standards is directly dependent on their isotopic purity. This guide provides a comparative overview of the primary analytical techniques used to assess the isotopic purity of this compound, supported by detailed experimental protocols and data interpretation guides.

Thiosildenafil is a sildenafil analog, and its deuterated form, this compound, is commonly used as an internal standard for the quantification of the parent drug or related compounds in complex biological matrices.[1][2] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. Typically, in related compounds like Sildenafil-d3, this labeling is on the N-methyl group of the piperazine ring.[3][4] Verifying the percentage of the d3 isotopologue and quantifying the presence of d0, d1, and d2 species is essential for accurate analytical measurements.

The two most powerful and commonly employed techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

Both HRMS and NMR offer unique advantages for determining the isotopic enrichment of deuterated compounds. The choice between them often depends on the specific information required, such as the need for precise isotopic distribution versus confirmation of the label's position.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Provides the mass-to-charge (m/z) ratio, allowing for the determination of the relative abundance of different isotopologues (d0, d1, d2, d3).[5]Generates spectra based on the magnetic properties of atomic nuclei, showing the chemical environment of atoms.[6]
Strengths - Highly sensitive, requiring very small sample amounts. - Excellent for quantifying the isotopic distribution (% d0, d1, d2, d3). - High mass accuracy helps resolve isotopic peaks from other interfering ions.[7][8]- Directly confirms the position of deuterium labels within the molecule.[9] - ¹H NMR can quantify the degree of deuteration by observing the disappearance of a proton signal.[6] - ²H NMR directly detects the deuterium signal, which is useful for highly enriched compounds.
Limitations - Does not inherently provide information about the location of the deuterium atoms. - Fragmentation analysis (MS/MS) may be needed to infer the labeling position.- Lower sensitivity compared to MS, requiring more sample. - ¹H NMR can be less precise for very high levels of deuteration (>98%). - ²H NMR requires specialized instrument configuration and longer acquisition times.
Typical Use Case Primary method for routine quality control and accurate determination of isotopic enrichment percentages for a known compound.Used for structural confirmation, determining the specific site of deuteration, and as a complementary technique to MS.

Experimental Protocols

Detailed methodologies for assessing the isotopic purity of this compound using HRMS and NMR are outlined below.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This method leverages liquid chromatography to purify the sample before it enters the mass spectrometer, which then separates and quantifies the different isotopic versions of the molecule.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Scan Range: 100-1000 m/z.

  • Resolution: >30,000 FWHM.

  • Data Acquisition: Full scan mode. A background spectrum should be subtracted from the sample spectrum to reduce noise.[10]

4. Data Analysis:

  • Generate an Extracted Ion Chromatogram (EIC) for the [M+H]⁺ ions of the expected isotopologues:

    • Thiosildenafil (d0): m/z 491.1872 (for C₂₂H₃₀N₆O₃S₂)

    • Thiosildenafil-d1: m/z 492.1935

    • Thiosildenafil-d2: m/z 493.1997

    • This compound: m/z 494.2060

  • Integrate the peak area for each EIC.

  • Calculate the percentage of each isotopologue by dividing its peak area by the total peak area of all isotopologues. It is crucial to correct for the natural isotopic abundance of C, N, O, and S in the molecule to avoid overestimating the lower deuterated species.[10][11]

Protocol 2: Isotopic Purity and Positional Verification by NMR

NMR spectroscopy is used to confirm that the deuterium atoms are in the correct location and to provide another measure of isotopic enrichment.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (for ²H NMR) or a standard deuterated solvent like CDCl₃ (for ¹H NMR). The use of a non-deuterated solvent is unconventional but necessary for ²H NMR as it prevents a large solvent signal from overwhelming the analyte signal.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire a standard proton NMR spectrum.

  • Data Interpretation: Compare the integral of the N-methyl proton signal (expected around 2.2-2.5 ppm) to the integrals of other non-deuterated protons in the molecule (e.g., aromatic or ethyl group protons). A significant reduction in the relative integral of the N-methyl signal indicates successful deuteration at that site. The percentage of deuteration can be estimated from this reduction.

3. ²H (Deuterium) NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped with a deuterium probe or configured for deuterium observation.

  • Analysis: Acquire a deuterium NMR spectrum. This experiment directly observes the ²H nuclei.[6]

  • Data Interpretation: A strong signal in the ²H spectrum at the chemical shift corresponding to the N-methyl group confirms the location of the deuterium label. The presence of other signals could indicate deuterium scrambling or isotopic impurities at other positions. For highly deuterated compounds, ²H NMR can be a more effective technique for structure verification and enrichment determination than ¹H NMR.

Visualizing the Process and Data

Diagrams created using Graphviz help to clarify the workflow and the principles behind the analysis.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Prep This compound Sample HRMS LC-HRMS Analysis Prep->HRMS NMR NMR Analysis (¹H and ²H) Prep->NMR MS_Data Isotopic Distribution (% d0, d1, d2, d3) HRMS->MS_Data NMR_Data Label Position & Purity Confirmation NMR->NMR_Data Final Purity Assessment Report MS_Data->Final NMR_Data->Final

Caption: Workflow for assessing this compound isotopic purity.

Mass_Spectrum_Concept Conceptual Mass Spectrum of this compound xaxis m/z yaxis Relative Abundance origin origin origin->xaxis origin->yaxis d0 d0 p0 p0 d0->p0 d1 d1 p1 p1 d1->p1 d2 d2 p2 p2 d2->p2 d3 d3 p3 p3 d3->p3

Caption: Isotopic distribution pattern in a mass spectrum.

Interpreting the Results: A Quantitative Comparison

After analysis, data should be summarized in a clear format to compare different batches of this compound or to compare it against a supplier's certificate of analysis.

Table 2: Sample Isotopic Purity Data for Different Batches of this compound

Batch IDAnalysis Method% d0% d1% d2% d3 (Enrichment)Comments
Batch A LC-HRMS0.10.53.595.9 Meets standard specifications for use as an internal standard.
Batch B LC-HRMS0.52.510.186.9 Lower enrichment; may require correction factor in quantitative assays.
Batch C LC-HRMS0.20.84.194.9 High enrichment, but ²H NMR revealed 5% deuterium at an incorrect position.
Reference ¹H & ²H NMR--->98% Confirmed >98% deuteration specifically at the N-methyl position.

This guide provides a framework for researchers to confidently assess the isotopic purity of this compound. By combining the quantitative power of LC-HRMS with the structural confirmation from NMR, scientists can ensure the integrity of their deuterated standards, leading to more accurate and reliable experimental results.

References

Unveiling the Analytical Performance of Thiosildenafil-d3 in Spiked Samples

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and drug development, the accuracy and precision of quantitative methods are paramount. For researchers quantifying sildenafil analogs like thiosildenafil, the use of a stable isotope-labeled internal standard is crucial for achieving reliable results. This guide provides a comprehensive overview of the expected analytical performance of Thiosildenafil-d3 when used as an internal standard in spiked biological samples, benchmarked against regulatory guidelines and published data for similar compounds.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response. The result is a significant improvement in the accuracy and precision of the measurement.

Benchmarking Performance: Regulatory Acceptance Criteria

The U.S. Food and Drug Administration (FDA) provides clear guidelines for the validation of bioanalytical methods. These criteria serve as a benchmark for the expected performance of an analytical method using an internal standard like this compound. The key parameters are accuracy and precision, which are assessed at different concentration levels.

ParameterConcentration LevelAcceptance Criteria
Accuracy Lower Limit of Quantification (LLOQ)Within ±20% of the nominal value
Other Quality Control (QC) levelsWithin ±15% of the nominal value
Precision (%CV) Lower Limit of Quantification (LLOQ)≤20%
Other Quality Control (QC) levels≤15%

Data sourced from FDA Bioanalytical Method Validation Guidance.[1][2][3][4][5]

Comparative Performance of Deuterated Internal Standards
Internal StandardAnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Sildenafil-d8SildenafilHuman Plasma<10%<10%>99%>99%
Tadalafil-d3TadalafilHuman Plasma≤3.7%0.9% to 3.2%97.9% to 102.0%97.8% to 104.1%

Data for Sildenafil-d8 from a study on the bioequivalence of sildenafil citrate tablets.[6] Data for Tadalafil-d3 from a sensitive and rapid LC-MS/MS method for bioequivalence study.[7]

Based on these examples, it is reasonable to expect that a validated method using this compound as an internal standard would demonstrate high accuracy and precision, well within the acceptance criteria set by the FDA.

Experimental Protocols

A typical experimental workflow for the analysis of thiosildenafil in spiked samples using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

I. Sample Preparation: Protein Precipitation
  • Spiking: A known concentration of this compound internal standard is spiked into the biological matrix (e.g., plasma, serum) samples.

  • Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample. This denatures and precipitates the proteins, releasing the analyte and internal standard into the supernatant.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant containing the analyte and internal standard is collected for analysis.

II. Chromatographic Separation: Liquid Chromatography

The extract is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument.

  • Column: A C18 reversed-phase column is commonly used for the separation of sildenafil and its analogs.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analyte from other matrix components.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

III. Detection: Tandem Mass Spectrometry (MS/MS)

The eluent from the chromatography system is introduced into a tandem mass spectrometer for detection and quantification.

  • Ionization: An electrospray ionization (ESI) source is typically used to ionize the analyte and internal standard.

  • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and internal standard and then monitoring for a specific product ion after fragmentation. This highly selective technique minimizes interference from other compounds in the matrix.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample. This ratiometric measurement corrects for variations in sample processing and instrument response.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Spike with This compound Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Bioanalytical workflow for this compound.

internal_standard_logic Analyte_Response Variable MS Response IS_Response Variable MS Response Analyte_Response->IS_Response Correlated Variability Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio Analyte_Recovery Inconsistent Recovery IS_Recovery Inconsistent Recovery Analyte_Recovery->IS_Recovery Correlated Variability Analyte_Recovery->Ratio IS_Response->Ratio IS_Recovery->Ratio Result Accurate & Precise Quantification Ratio->Result

Logic of internal standard correction.

References

A Comparative Guide to the Sensitive Quantification of Thiosildenafil and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of thiosildenafil, an analogue of sildenafil, with a focus on the use of its deuterated internal standard, Thiosildenafil-d3. The performance of the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is compared with alternative techniques, offering insights into their respective limits of detection (LOD) and quantification (LOQ). Experimental data and detailed protocols are presented to support the objective evaluation of these methods.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of thiosildenafil and other sildenafil analogues is critical for accuracy and sensitivity. Below is a summary of the performance of various techniques, highlighting their LOD and LOQ values.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Thiosildenafil & other PDE-5 analogues0.05–2 ppb (in neat solution)0.2–6.7 ppb (in neat solution)[1]
0.1–4.0 ppb (in spiked samples)0.4–13.4 ppb (in spiked samples)[1]
HPLC-UV Sildenafil9.2 ng/mL27.2 ng/mL
Sildenafil Citrate0.0084% (of 500 µg/mL)0.028% (of 500 µg/mL)
Derivative UV Spectrophotometry Sildenafil Citrate1.60 µg/mL-
HPTLC Sildenafil Citrate210 ng/spot450 ng/spot[2]

Table 1: Comparison of Limits of Detection and Quantification for Sildenafil and its Analogues by Various Analytical Methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

LC-MS/MS Method for Thiosildenafil Quantification using this compound

This method is the gold standard for the highly sensitive and selective quantification of thiosildenafil, utilizing this compound as an internal standard to ensure accuracy by correcting for matrix effects and variations in sample processing.

1. Sample Preparation:

  • Accurately weigh 0.2 grams of the homogenized sample powder.

  • Add 2 mL of pure methanol (MeOH).

  • Sonicate the mixture for 20 minutes to ensure complete extraction.

  • Filter the extract using a 0.2 µm PTFE filter prior to analysis.[1]

2. Liquid Chromatography:

  • Column: Shim-pack XR-ODS-III UHPLC column (150x2mm, 2 µm)[1]

  • Mobile Phase: A gradient elution program is typically used, often consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and separation, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer (e.g., LCMS-8040) is used.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for thiosildenafil and this compound are monitored.

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of thiosildenafil to the peak area of the internal standard (this compound) against the concentration of thiosildenafil standards. Linearity is typically achieved over a wide concentration range.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Sildenafil

A more accessible and cost-effective alternative to LC-MS/MS, HPLC-UV is suitable for the quantification of sildenafil in various matrices.

1. Sample Preparation:

  • For pharmaceutical dosage forms, a representative number of tablets are weighed and finely powdered.

  • An accurately weighed portion of the powder is dissolved in a suitable solvent (e.g., a mixture of the mobile phase).

  • The solution is sonicated and then diluted to a known volume.

  • Filtration through a 0.45 µm filter is performed before injection.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection is performed at a wavelength where sildenafil exhibits maximum absorbance, often around 290 nm.

Signaling Pathway of PDE-5 Inhibitors

Sildenafil and its analogues, including thiosildenafil, are potent and selective inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these compounds lead to an accumulation of cGMP, which in turn mediates a variety of physiological effects, most notably smooth muscle relaxation and vasodilation.

PDE5_Inhibitor_Signaling_Pathway cluster_0 Cell Membrane NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Degrades Thiosildenafil Thiosildenafil / Sildenafil Thiosildenafil->PDE5 Inhibits

Caption: Signaling pathway of PDE-5 inhibitors like thiosildenafil.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of thiosildenafil using an LC-MS/MS method with this compound as an internal standard.

LCMSMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample Sample Collection (e.g., Pharmaceutical, Biological) Spike Spiking with This compound (Internal Standard) Sample->Spike Extraction Solid-Liquid Extraction (e.g., Methanol) Spike->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of Thiosildenafil Data_Analysis->Quantification

Caption: Workflow for thiosildenafil analysis by LC-MS/MS.

References

Comparative Study on the Ionization Efficiency of Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionization efficiency of Thiosildenafil-d3, a deuterated analogue of the phosphodiesterase-5 (PDE5) inhibitor, Thiosildenafil. The ionization efficiency of an analyte is a critical parameter in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods, directly impacting sensitivity and the lower limit of quantification. This document outlines a detailed experimental protocol to determine the relative ionization efficiency (RIE) of this compound compared to Thiosildenafil and the well-established PDE5 inhibitor, Sildenafil. The data presented herein is based on established LC-MS/MS methodologies for the quantification of sildenafil and its analogues.[1][2][3][4]

Introduction to Ionization Efficiency in LC-MS

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of a broad range of compounds. However, the efficiency of ion generation in the ESI source can vary significantly between different molecules, a phenomenon influenced by factors such as the compound's pKa, hydrophobicity, and molecular size, as well as instrumental and mobile phase conditions. In quantitative bioanalysis, it is often assumed that the ionization efficiency of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is identical to its non-labeled counterpart. This guide provides a framework to experimentally verify this assumption and to compare the ionization efficiency of this compound against other relevant sildenafil analogues. The use of deuterated standards is a common practice to correct for matrix effects and variability in ionization, thereby improving the accuracy and precision of quantitative methods.[5][6][7][8][9]

Comparative Analytes

For this comparative study, the following compounds are proposed for analysis:

  • This compound: The primary analyte of interest.

  • Thiosildenafil: The non-deuterated analogue of the primary analyte. The synthesis of thiosildenafil has been reported in the scientific literature.[10][11][12]

  • Sildenafil: A widely used PDE5 inhibitor, serving as a benchmark compound.

  • Sildenafil-d8: A commercially available deuterated internal standard for Sildenafil, included for an additional layer of comparison.[1]

Experimental Protocol for Determining Relative Ionization Efficiency (RIE)

This protocol outlines a method to determine the Relative Ionization Efficiency (RIE) of this compound. The RIE is calculated from the ratio of the slopes of the calibration curves of the analyte and a reference compound.[13]

1. Materials and Reagents:

  • This compound, Thiosildenafil, Sildenafil, and Sildenafil-d8 reference standards.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Control human plasma.

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound, Thiosildenafil, Sildenafil, and Sildenafil-d8 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solutions to create calibration curves ranging from 1 ng/mL to 1000 ng/mL.

4. Sample Preparation:

  • Spike control human plasma with the working standard solutions to create calibration standards at various concentration levels.

  • Perform a protein precipitation extraction by adding three volumes of acetonitrile to one volume of spiked plasma.

  • Vortex mix and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

5. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve chromatographic separation of the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each analyte should be optimized by direct infusion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
ThiosildenafilTo be determinedTo be determined
Sildenafil475.2283.2
Sildenafil-d8483.2283.2

6. Data Analysis and RIE Calculation:

  • Construct calibration curves for each analyte by plotting the peak area against the concentration.

  • Perform a linear regression analysis for each calibration curve to obtain the slope.

  • Calculate the Relative Ionization Efficiency (RIE) using the following formula:

    RIE (Analyte vs. Reference) = Slope of Analyte / Slope of Reference

    For this study, Sildenafil can be used as the reference compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Solutions Prepare Standard Solutions (this compound, Thiosildenafil, Sildenafil, Sildenafil-d8) Spiked_Plasma Spike Control Plasma Standard_Solutions->Spiked_Plasma Extraction Protein Precipitation Extraction Spiked_Plasma->Extraction LC_MS_MS LC-MS/MS Analysis (ESI+, MRM) Extraction->LC_MS_MS Calibration_Curves Construct Calibration Curves LC_MS_MS->Calibration_Curves Linear_Regression Linear Regression Analysis Calibration_Curves->Linear_Regression RIE_Calculation Calculate Relative Ionization Efficiency (RIE) Linear_Regression->RIE_Calculation Comparative_Data Comparative Ionization Efficiency Data RIE_Calculation->Comparative_Data

Caption: Experimental workflow for the comparative study of ionization efficiency.

Expected Data and Comparison

The experimental protocol described above will generate quantitative data on the ionization response of each analyte across a range of concentrations. This data can be summarized in the following tables for a clear comparison.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
ThiosildenafilTo be determinedTo be determinedTo be optimized
Sildenafil475.2283.2To be optimized
Sildenafil-d8483.2283.2To be optimized

Table 2: Calibration Curve Data

AnalyteConcentration Range (ng/mL)Linear Regression EquationSlope
This compound1 - 1000y = m₁x + c₁Valuem₁
Thiosildenafil1 - 1000y = m₂x + c₂Valuem₂
Sildenafil1 - 1000y = m₃x + c₃Valuem₃
Sildenafil-d81 - 1000y = m₄x + c₄Valuem₄

Table 3: Relative Ionization Efficiency (RIE) Comparison (Reference: Sildenafil)

AnalyteRIE
This compoundm₁ / m₃
Thiosildenafilm₂ / m₃
Sildenafil1.00
Sildenafil-d8m₄ / m₃

Conclusion

This guide provides a comprehensive framework for a comparative study of the ionization efficiency of this compound. By following the detailed experimental protocol, researchers can generate robust data to compare the ionization characteristics of this compound with its non-deuterated analogue and other relevant compounds. The results of this study will be valuable for the development and validation of sensitive and reliable bioanalytical methods for the quantification of Thiosildenafil and its metabolites in various biological matrices. The expectation is that the ionization efficiency of this compound will be very similar to that of Thiosildenafil, supporting its use as an effective internal standard. Any significant deviation would warrant further investigation into the potential isotopic effects on the ionization process.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Thiosildenafil-d3, a deuterated analog of a sildenafil derivative. Adherence to these guidelines is critical to protect laboratory personnel and the environment.

This compound, like its parent compounds, is an active pharmacological agent. Safety Data Sheets (SDS) for closely related compounds indicate that it should be handled with care. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also cause skin and eye irritation[2][3][4]. Therefore, standard protocols for hazardous chemical waste must be strictly followed.

Chemical and Safety Data Summary

The following table summarizes key safety and identification information for this compound and its analogs. This data is essential for a proper risk assessment before handling and disposal.

PropertyDataReference
Chemical Name 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thioneMedChemExpress
Molecular Formula C22H27D3N6O4SDC Chemicals[1]
Molecular Weight 477.59 g/mol DC Chemicals[1]
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent), away from direct sunlight and ignition sources.DC Chemicals[1]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis, strong reducing agents.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste[6]. Never dispose of this chemical down the drain or in the regular trash[5][7].

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound and the first rinsate from cleaning contaminated glassware must be collected as hazardous liquid waste.

  • Segregation: Ensure that this compound waste is not mixed with incompatible materials[7][8].

2. Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a secure lid[9].

  • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[7][10]. Do not use abbreviations[9].

  • Keep the waste container closed except when adding waste[7][9].

3. Disposal of Empty Containers:

  • To be considered non-hazardous, an empty container must be triple-rinsed[6][9].

  • The first rinse must be collected and disposed of as hazardous waste[7][9].

  • Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they are not contaminated with other hazardous materials.

  • After rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate recycling or trash receptacle[6].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[7][10].

  • Do not accumulate large quantities of waste in the laboratory[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Thiosildenafil_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_treatment Container Decontamination cluster_disposal Final Disposal start This compound Waste is_solid Solid or Liquid? start->is_solid empty_container Empty this compound Container start->empty_container solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid ehs_pickup Arrange EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash Dispose of Rinsed Container in Trash triple_rinse->trash collect_rinsate->liquid_waste

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Essential Safety and Logistics for Handling Thiosildenafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like Thiosildenafil-d3 is paramount. This guide provides a detailed operational plan, safety protocols, and disposal procedures to minimize risk and ensure a secure laboratory environment.

This compound is identified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is essential.

Hazard Identification and Safety Data

The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1][2][3]
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1][2]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[1]
Aquatic Toxicity Chronic Category 3H412: Harmful to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to protect personnel from exposure. The following PPE is mandatory:

  • Gloves : Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves that meet ASTM D6978 standards should be worn.[4][5] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gloves must be changed every 30 minutes or immediately if contaminated, punctured, or torn.[5]

  • Gown : A disposable, back-closing gown made of polyethylene-coated polypropylene or other material resistant to hazardous drug permeability is required.[4][5] Gowns should be changed every 2-3 hours or immediately upon contamination.[5]

  • Eye and Face Protection : Safety goggles are required to protect against splashes.[5] A full-face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]

  • Respiratory Protection : For operations that may generate dust or aerosols, a fit-tested N95 respirator or a higher level of respiratory protection is necessary.[5][6] Surgical masks do not provide adequate respiratory protection.[5]

  • Head and Shoe Covers : Disposable head, hair, and shoe covers are required to prevent the spread of contamination.[4][5] Two pairs of shoe covers should be worn when handling hazardous drugs.[5]

Operational Plan for Handling this compound

A step-by-step approach ensures that all safety measures are consistently applied throughout the handling process.

Receiving and Storage
  • Receiving : Upon receipt, inspect the container for any damage or leaks. Personnel involved in unpacking should wear appropriate PPE.

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3] It should be stored away from strong oxidizing agents, acids, and alkalis.[3] The storage area should be locked and accessible only to authorized personnel.

Preparation and Handling
  • Engineering Controls : All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6] General room ventilation is not sufficient.[7]

  • Weighing and Aliquoting : When weighing, use a containment balance enclosure or a ventilated balance safety enclosure. Minimize the generation of dust by handling the powder gently.[6][7]

  • Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation : Evacuate all non-essential personnel from the area.

  • Containment : For dry spills, use a damp cloth or a HEPA-filtered vacuum to clean up the material.[6] Do not use dry sweeping, which can generate dust. For liquid spills, use absorbent pads to contain the spill.

  • Decontamination : Clean the spill area thoroughly with an appropriate deactivating agent and cleaning solution.

  • Waste Disposal : All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Segregation : Segregate all this compound waste, including empty containers, contaminated PPE, and cleaning materials, from general laboratory waste.

  • Containerization : Place all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal : Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[3][8] Do not discharge into drains or the environment.[6][8]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Don Full PPE (Double Gloves, Gown, Goggles, N95) B Prepare Handling Area (Chemical Fume Hood) A->B C Weigh this compound (In Containment Enclosure) B->C D Prepare Solution or Aliquot C->D E Decontaminate Work Surface D->E F Segregate Hazardous Waste E->F G Doff PPE in Designated Area F->G H Dispose of Waste via Approved Vendor G->H Spill Spill Occurs Spill_Response Execute Spill Management Plan Spill->Spill_Response

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.